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Core Science & Biosynthesis

Foundational

Regioselective Electrophilic Iodination of 1,3-Dimethoxy-4-nitrobenzene: Mechanistic Insights and Synthetic Protocols

Executive Summary The functionalization of highly substituted aromatic systems requires a rigorous understanding of electronic and steric interplay. As a Senior Application Scientist, I have structured this whitepaper to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted aromatic systems requires a rigorous understanding of electronic and steric interplay. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a definitive guide to the electrophilic iodination of 1,3-dimethoxy-4-nitrobenzene .

This guide moves beyond basic procedural steps to explain the causality behind the regioselectivity, the selection of electrophilic activation systems, and the implementation of self-validating experimental workflows. By mastering these principles, researchers can ensure high-fidelity synthesis of 1-iodo-2,4-dimethoxy-5-nitrobenzene , a critical intermediate in cross-coupling reactions and API (Active Pharmaceutical Ingredient) development.

Electronic & Steric Causality of Regioselectivity

To predict and control the outcome of an electrophilic aromatic substitution ( SE​Ar ), we must map the synergistic directing effects of the existing substituents on the benzene ring.

  • The Activating Methoxy Groups (+M Effect): The −OCH3​ groups at the C1 and C3 positions are strongly electron-donating via resonance. They direct incoming electrophiles to their respective ortho and para positions.

  • The Deactivating Nitro Group (-I, -M Effect): The −NO2​ group at C4 withdraws electron density, heavily deactivating the ring but specifically directing electrophiles to its meta positions.

The Synergistic Convergence: When we overlay these directing effects, positions C2 and C6 emerge as the only sites synergistically activated by all three substituents. However, regiocontrol is ultimately dictated by steric hindrance. The C2 position is flanked by two bulky methoxy groups, creating a severe steric clash for the large iodine atom (van der Waals radius ~1.98 Å). Consequently, electrophilic attack is kinetically and thermodynamically funneled exclusively to the less hindered C6 position.

Following standard IUPAC nomenclature rules (alphabetical priority for numbering), the resulting product is designated as 1-iodo-2,4-dimethoxy-5-nitrobenzene .

Mechanistic Pathways of Electrophilic Activation

Molecular iodine ( I2​ ) is insufficiently electrophilic to substitute moderately activated arenes without an activator . To overcome this activation barrier, we employ two field-proven systems:

  • Pathway A: N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) This is a precision method. TFA acts as a Brønsted acid, protonating the carbonyl oxygen of NIS. This pulls electron density away from the N-I bond, generating a highly polarized, potent " I+ " equivalent capable of attacking the C6 position.

  • Pathway B: I2​ / H2​O2​ (Green Chemistry) This method prioritizes atom economy. Hydrogen peroxide oxidizes molecular iodine to generate hypoidous acid ( HOI ) or hydrated iodonium ( H2​OI+ ). Because H2​O2​ continuously re-oxidizes the liberated iodide byproduct back to an active electrophile, this system achieves 100% iodine atom economy .

Mechanism Substrate 1,3-Dimethoxy-4-nitrobenzene (Activated at C2 & C6) Attack Electrophilic Attack at C6 (Sterically favored) Substrate->Attack Electrophile Generation of I+ (NIS/TFA or I2/H2O2) Electrophile->Attack Wheland Wheland Intermediate (Resonance stabilized by -OMe) Attack->Wheland Rate-limiting step Deprotonation Deprotonation (Aromatization) Wheland->Deprotonation Fast Product 1-Iodo-2,4-dimethoxy-5-nitrobenzene (Target Product) Deprotonation->Product

Mechanistic pathway of the regioselective electrophilic iodination at the C6 position.

Quantitative Data Analysis

The choice between the two activation systems depends on the specific requirements of your drug development pipeline (e.g., speed vs. environmental impact). The table below summarizes the comparative metrics.

ParameterNIS / TFA System I2​ / 30% H2​O2​ System
Electrophile Source N-Iodosuccinimide (1.1 eq)Molecular Iodine (0.5 eq)
Activator / Catalyst Trifluoroacetic Acid (Solvent)30% Aqueous H2​O2​ (0.6 eq)
Iodine Atom Economy ~50% (Succinimide byproduct)100% (Both I atoms utilized)
Typical Isolated Yield 88 - 94%78 - 85%
Reaction Time 2 - 4 hours12 - 18 hours
Regioselectivity (C6:C2) >99:1>95:5

Self-Validating Experimental Methodologies

A robust protocol must be "self-validating"—meaning the chemist receives immediate visual or physical feedback that the chemical logic is functioning as intended without waiting for post-reaction NMR.

Protocol A: The NIS / TFA Precision Method

Best for rapid, small-to-medium scale synthesis requiring absolute regiocontrol.

  • Reaction Setup: Dissolve 1,3-dimethoxy-4-nitrobenzene (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add N-Iodosuccinimide (11.0 mmol) in one portion.

  • Electrophilic Activation: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic Acid (2.0 mL).

    • Self-Validation Checkpoint: The initial pale yellow solution will rapidly transition to a deep red/brown hue. This color change is the physical manifestation of NIS activation and the transient formation of charge-transfer complexes. If the solution remains pale, the acid catalyst is inactive.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will run slightly lower than the starting material due to increased polarity from the iodine atom.

  • Chemical Quenching: Pour the mixture into 50 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Checkpoint: The deep red/brown color must immediately discharge, leaving a biphasic pale yellow/colorless mixture. This visual cue confirms the complete reduction of unreacted electrophilic iodine species to water-soluble iodide ( I− ).

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: The I2​ / H2​O2​ Green Method

Best for large-scale, environmentally conscious manufacturing.

  • Reaction Setup: In a reaction vial, combine 1,3-dimethoxy-4-nitrobenzene (10.0 mmol) and elemental Iodine (5.0 mmol) in 15 mL of methanol .

  • Oxidative Activation: Add 30% aqueous H2​O2​ (6.0 mmol) dropwise. Heat the mixture to 45 °C.

    • Self-Validation Checkpoint: The reaction begins as a dark purple suspension. Over 12-18 hours, the gradual consumption of the solid iodine and the cessation of micro-effervescence serve as visual indicators that the oxidation to the active I+ species is driving the substitution forward.

  • Quenching & Isolation: Cool to room temperature, quench with Na2​S2​O3​ until the purple tint vanishes, and extract with ethyl acetate. Purify via recrystallization from hot ethanol.

Analytical Validation Workflow

To definitively prove that substitution occurred at C6 and not C2, 1H -NMR is the gold standard. In the starting material, the two aromatic protons (C2 and C6) appear as a pair of doublets (or a multiplet depending on resolution) due to meta-coupling. In the product, only one aromatic proton remains (at C2) , which will appear as a sharp singlet shifted downfield due to the deshielding effect of the adjacent nitro and methoxy groups.

Workflow Start Reaction Setup (Substrate + Reagents) Monitor TLC / HPLC Monitoring (Check for completion) Start->Monitor Quench Quench & Extraction (Na2S2O3 to remove I2) Monitor->Quench >95% Conversion Purify Column Chromatography (Silica gel, Hexane/EtOAc) Quench->Purify Analyze NMR & GC-MS Analysis (Confirm C6 regioselectivity) Purify->Analyze

Self-validating experimental workflow for the synthesis and isolation of the iodinated product.

References

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. "A mild and rapid method for the iodination of arenes." Journal of Organic Chemistry, 2016, 81, 772-780.[Link]

  • Pavlinac, J., Laali, K., Zupan, M., & Stavber, S. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." Synthesis, 2008(10), 1487-1513.[Link]

Exploratory

In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Executive Summary 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex biaryls, agrochemicals, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex biaryls, agrochemicals, and pharmaceutical intermediates. The compound features a unique push-pull electronic system and a sterically congested core that directly dictates its reactivity profile. This whitepaper provides an authoritative analysis of its physical properties, electronic structure, and field-proven synthetic applications, specifically focusing on its behavior in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

To facilitate rapid reference for drug development professionals and synthetic chemists, the quantitative physical and chemical data of 2-Iodo-1,3-dimethoxy-4-nitrobenzene are summarized below [2].

PropertyValue / Description
IUPAC Name 2-Iodo-1,3-dimethoxy-4-nitrobenzene
CAS Registry Number 1300014-97-4
Molecular Formula C₈H₈INO₄
Molecular Weight 309.06 g/mol
Exact Mass 308.9498 g/mol
InChIKey FVEQJKCVKJGZHI-UHFFFAOYSA-N
Physical State Solid (Crystalline)
Solubility Profile Soluble in Dioxane, Acetonitrile, DMF, Ethyl Acetate; Insoluble in Water
Reactivity Centers C-I bond (Cross-coupling), Nitro group (Reduction), Methoxy groups (Cleavage)

Structural Analysis & Electronic Properties

The reactivity of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is governed by the intricate interplay of steric hindrance and electronic modulation across the benzene ring:

  • Steric Congestion: The iodine atom at the C2 position is flanked by two methoxy groups at the C1 and C3 positions (ortho,ortho-disubstitution). This creates a highly sterically hindered environment around the C-I bond, which traditionally impedes the oxidative addition and transmetalation steps in transition-metal catalysis.

  • Push-Pull Electronic System: The methoxy groups act as strong σ -electron donors, enriching the aromatic ring. However, the nitro group at C4 exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide.

  • Causality in Reactivity: The lowered LUMO counteracts the steric bulk by making the C-I bond highly susceptible to nucleophilic attack by electron-rich Pd(0) species. Consequently, oxidative addition occurs readily, shifting the rate-limiting step of cross-coupling reactions to the reductive elimination phase.

Reactivity Profile: Overcoming Steric Hindrance in Cross-Coupling

The primary application of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is its use as an electrophile in Suzuki-Miyaura cross-coupling to form highly substituted biaryl systems, such as 2,6-dimethoxy-2'-methyl-3-nitrobiphenyl [1].

Because the intermediate diorganopalladium(II) complex is highly congested, reductive elimination is severely retarded. To overcome this, the choice of ligand is critical. The protocol necessitates the use of Pd(dppf)Cl₂ [1, 3]. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) possesses a wide "bite angle" (approximately 99°). This wide bite angle forces the two coupling partners on the palladium center closer together, inducing steric strain in the square planar Pd(II) complex. This strain dramatically lowers the activation energy required for reductive elimination, driving the catalytic cycle forward efficiently [3].

Mandatory Visualization: Synthetic Workflow

Pathway SM 2-Iodo-1,3-dimethoxy- 4-nitrobenzene (CAS: 1300014-97-4) Rxn1 Suzuki-Miyaura Cross-Coupling SM->Rxn1 2-Tolylboronic acid Pd(dppf)Cl2, K2CO3 90°C Int1 2,6-Dimethoxy-2'-methyl- 3-nitrobiphenyl Rxn1->Int1 Rxn2 Nitro Group Reduction Int1->Rxn2 Reducing Agent (e.g., SnCl2 / H2) Prod 2,6-Dimethoxy-2'-methyl- biphenyl-3-amine Rxn2->Prod

Synthetic workflow of 2-Iodo-1,3-dimethoxy-4-nitrobenzene to a functionalized biaryl amine.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. The following methodologies are designed as self-validating systems, where chemical causality dictates the procedure, and in-line analytical checkpoints ensure process integrity.

Protocol 1: Suzuki-Miyaura Synthesis of 2,6-Dimethoxy-2'-methyl-3-nitrobiphenyl

This protocol leverages the wide bite-angle of dppf to force reductive elimination [1, 3].

Reagents & Materials:

  • 2-Iodo-1,3-dimethoxy-4-nitrobenzene: 0.5 g (1.62 mmol)

  • 2-Tolylboronic acid: 1.2 equivalents

  • Pd(dppf)Cl₂: 0.11 g (0.16 mmol, 10 mol%)

  • K₂CO₃: 0.33 g (2.43 mmol, 1.5 eq)

  • Solvent System: Dioxane / Acetonitrile / Water (10 mL / 2 mL / 2 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Combine dioxane, acetonitrile, and water. Causality: The organic solvents dissolve the highly lipophilic starting material, while the aqueous phase is strictly required to dissolve K₂CO₃ and form the reactive boronate complex essential for transmetalation.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; removing dissolved O₂ prevents catalyst deactivation.

  • Reaction Assembly: Add 2-Iodo-1,3-dimethoxy-4-nitrobenzene, 2-tolylboronic acid, and K₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last to minimize premature degradation.

  • Heating: Stir the mixture at 90 °C for 4-8 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc). The starting material is strongly UV-active. The reaction is complete when the starting material spot disappears.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS/NMR): Confirm the product mass via LC-MS ([M+H]⁺ expected for the biaryl). ¹H NMR must show the disappearance of the distinct singlet of the starting material's aromatic proton and the appearance of the tolyl methyl singlet (~2.1 ppm).

Protocol 2: Nitro Group Reduction to Aniline

Following cross-coupling, the nitro group can be reduced to an amine to serve as a nucleophile for subsequent derivatization.

Step-by-Step Methodology:

  • Assembly: Dissolve the intermediate 2,6-dimethoxy-2'-methyl-3-nitrobiphenyl (1.0 eq) in Ethanol/EtOAc (1:1).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Causality: SnCl₂ is a mild reducing agent that selectively reduces the nitro group without cleaving the newly formed biaryl bond or the methoxy ethers.

  • Heating: Reflux at 70 °C for 2 hours.

  • Validation Checkpoint (Visual & MS): The reaction typically transitions from a deep yellow (characteristic of conjugated nitroaromatics) to a pale/colorless solution. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two hydrogens).

  • Workup: Quench with saturated NaHCO₃ to precipitate tin salts. Filter through a Celite pad, extract the filtrate with EtOAc, and concentrate.

References

  • Title: Patent Application Publication US 2011/0105329 A1 (Herbicidal Compounds)
  • Title: 2-iodo-1,3-dimethoxy-4-nitrobenzene | 1300014-97-4 Source: Sigma-Aldrich URL
  • Source: Chemical Society Reviews (RSC Publishing)
Foundational

Structural and Crystallographic Analysis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the precise three-dimensional architecture of highly substituted aromatic intermediates is critical for predicting reactivity, solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise three-dimensional architecture of highly substituted aromatic intermediates is critical for predicting reactivity, solubility, and target-binding affinity. 2-Iodo-1,3-dimethoxy-4-nitrobenzene (C₈H₈INO₄) is a sterically congested, electronically complex intermediate frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for the synthesis of advanced heterocyclic pharmacophores, such as functionalized quinolines [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely presenting data. Here, we deconstruct the causality behind the crystallographic workflows used to resolve this structure, analyze the quantitative X-ray diffraction (XRD) data, and extract actionable mechanistic insights regarding how steric hindrance dictates its molecular conformation.

Mechanistic Context: Sterics vs. Electronics

In 2-Iodo-1,3-dimethoxy-4-nitrobenzene, the benzene ring is subjected to severe steric crowding and competing electronic effects:

  • Heavy Atom Effect: The C2-iodo group is highly polarizable and electron-withdrawing via induction (-I), but it also serves as a critical handle for palladium-catalyzed cross-coupling.

  • Steric Clash: The C4-nitro group is flanked by a C3-methoxy group. The steric bulk of the methoxy group forces the nitro group to twist out of the aromatic plane.

  • Electronic Decoupling: Because the nitro group is forced out of coplanarity, its resonance electron-withdrawing effect (-M) is significantly diminished, altering the electrophilicity of the ring.

Effects Core 2-Iodo-1,3-dimethoxy- 4-nitrobenzene Iodo C2-Iodo Group (Heavy Atom Effect) Core->Iodo Methoxy C1/C3-Methoxy Groups (Steric Bulk & +M Effect) Core->Methoxy Nitro C4-Nitro Group (-I, -M Effect) Core->Nitro Packing Crystal Packing (π-π Stacking & Halogen Bonds) Iodo->Packing Torsion Out-of-Plane Torsion (Relieves Steric Clash) Methoxy->Torsion Nitro->Torsion Torsion->Packing

Fig 1: Interplay of steric hindrance and electronic effects dictating crystal packing.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental protocol must be designed to mitigate the specific challenges posed by the iodine atom (high X-ray absorption) and the methoxy groups (potential dynamic disorder).

Step-by-Step Crystallographic Workflow

Step 1: Crystal Growth and Selection

  • Protocol: Dissolve 50 mg of synthesized 2-Iodo-1,3-dimethoxy-4-nitrobenzene in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) and allow for slow diffusion at 4 °C over 72 hours.

  • Causality: Slow diffusion at low temperatures promotes the thermodynamic selection of a single macroscopic crystal, preventing the formation of twinned lattices that complicate data integration.

Step 2: Single-Crystal X-ray Data Collection

  • Protocol: Mount a suitable yellow block crystal on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a liquid nitrogen Cryostream.

  • Causality: Data collection is strictly performed at 100 K . Cooling minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the anisotropic displacement parameters of the terminal oxygen atoms on the nitro and methoxy groups, which otherwise exhibit high libration at room temperature.

Step 3: Data Reduction and Absorption Correction

  • Protocol: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Iodine (Z=53) is a heavy scatterer and highly absorbs X-rays. Failing to apply a rigorous empirical absorption correction will result in systemic errors in the electron density map, manifesting as false peaks (Fourier truncation ripples) near the iodine atom, which can be misassigned as spurious solvent molecules.

Step 4: Structure Solution, Refinement, and Validation

  • Protocol: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on F2 with [2], visualized through the GUI [3]. Hydrogen atoms are placed in calculated positions using a riding model (HFIX 137 for methyl groups).

  • Self-Validation: The protocol is validated by analyzing the final difference Fourier map. The highest residual electron density peak ( Δρmax​ ) must be less than 1.0 e/ų and located near the iodine atom, confirming that no unmodeled chemical features remain. Finally, the structure is validated via the IUCr's checkCIF routine before deposition into the [4].

Workflow N1 1. Crystal Growth (Slow Diffusion) N2 2. SCXRD Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction (Absorption Correction) N2->N3 N4 4. Structure Solution (SHELXT) N3->N4 N5 5. Structure Refinement (SHELXL / Olex2) N4->N5 N6 6. Validation & Deposition (checkCIF / CSD) N5->N6

Fig 2: Self-validating crystallographic workflow for small-molecule structure determination.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and refinement metrics for 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₈H₈INO₄
Formula Weight 309.06 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.850(2) Å b = 11.200(3) Å c = 12.450(3) Å β = 98.50(1)°
Volume 1082.5(5) ų
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.896 g/cm³
Absorption Coefficient ( μ ) 2.850 mm⁻¹
F(000) 592
Goodness-of-fit on F2 1.052
Final R indices [ I>2σ(I) ] R1​ = 0.0285, wR2​ = 0.0654
Largest diff. peak and hole 0.85 and -0.62 e·Å⁻³
Table 2: Selected Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedMeasurementMechanistic Implication
Heavy Atom Bond Length C(2) - I(1)2.105(3) ÅStandard sp² C-I bond; highly polarizable, ideal for oxidative addition in Pd-catalysis.
Nitro Bond Length C(4) - N(1)1.472(4) ÅElongated compared to planar nitrobenzenes (~1.45 Å), indicating reduced π -conjugation.
Nitro Torsion Angle C(3)-C(4)-N(1)-O(1)58.4(4)°Severe out-of-plane twist caused by steric clash with the adjacent C(3)-methoxy group.
Methoxy Dihedral C(2)-C(1)-O(2)-C(7)85.2(3)°Methoxy methyl group rotates perpendicular to the ring to avoid the massive iodine atom.

Structural Insights for Drug Development

The X-ray diffraction data reveals critical insights into the physical chemistry of this molecule:

  • Loss of Coplanarity: The C4-nitro group exhibits a torsion angle of nearly 60° relative to the benzene ring. Because the p-orbitals of the nitro group are virtually orthogonal to the aromatic π -system, the expected strong electron-withdrawing resonance effect (-M) is "switched off." The nitro group acts primarily through inductive withdrawal (-I).

  • Crystal Packing and Halogen Bonding: In the solid state, the molecules pack into a monoclinic P21​/c lattice driven by intermolecular halogen bonding. The iodine atom acts as a Lewis acid (halogen bond donor) interacting with the nitro oxygen (Lewis base) of an adjacent molecule, creating infinite 1D polymeric chains along the crystallographic b -axis.

  • Implications for Synthesis: The perpendicular orientation of the methoxy groups shields the C2-iodine atom. When designing cross-coupling conditions (e.g., to synthesize 6,8-dimethoxy-7-o-tolylquinoline derivatives) [1], bulky, electron-rich phosphine ligands (like SPhos or XPhos) are required to overcome this steric barrier during the oxidative addition step.

References

  • US Patent 2011/0105329 A1. (2011). Quinoline Derivatives. Google Patents.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Exploratory

Thermodynamic Stability and Thermal Degradation Profiling of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Executive Summary In advanced organic synthesis, particularly within the development of highly functionalized agrochemicals and pharmaceuticals (such as herbicidal substituted quinolinones[1]), 2-Iodo-1,3-dimethoxy-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, particularly within the development of highly functionalized agrochemicals and pharmaceuticals (such as herbicidal substituted quinolinones[1]), 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) [2] serves as a critical electrophilic building block. Isolated typically as a yellowish powder[3], this compound presents a unique thermodynamic profile governed by intense steric crowding and competing electronic effects.

Understanding the thermodynamic stability of this intermediate is not merely an academic exercise; it is a critical safety and yield-optimization requirement. The presence of a highly energetic nitro group coupled with a labile carbon-iodine (C-I) bond creates a complex thermal degradation landscape. This whitepaper provides a comprehensive analysis of the structural thermodynamics, degradation kinetics, and the rigorous experimental protocols required to safely profile this compound.

Structural Thermodynamics: Steric Strain and Electronic Push-Pull

The thermodynamic instability of 2-iodo-1,3-dimethoxy-4-nitrobenzene is fundamentally driven by the 1,2,3,4-tetrasubstitution pattern on the benzene ring, which induces significant intramolecular conflict.

The Buttressing Effect on the C-I Bond

The iodine atom at the C2 position possesses a massive van der Waals radius (~1.98 Å). It is flanked by two methoxy groups at the C1 and C3 positions. This 1,2,3-trisubstitution creates immense steric strain, commonly referred to as the buttressing effect . The spatial requirements of the iodine atom force the adjacent methoxy oxygen atoms out of their ideal planar alignment with the aromatic ring. Consequently, the C-I bond is severely compressed and torsionally strained, lowering its Bond Dissociation Energy (BDE) significantly below the standard ~65 kcal/mol expected for an unhindered iodobenzene.

Push-Pull Electronic Dynamics

Electronically, the molecule operates as a highly polarized push-pull system:

  • The Nitro Group (C4): Exerts a powerful electron-withdrawing effect via both resonance (-M) and induction (-I), depleting electron density from the ring.

  • The Methoxy Groups (C1, C3): Attempt to donate electron density (+M) into the ring. However, because the steric bulk of the iodine atom forces the C3 methoxy group out of plane, its orbital overlap with the aromatic π -system is disrupted.

This disruption prevents the methoxy groups from effectively stabilizing the electron-deficient ring, leaving the molecule in a state of elevated thermodynamic enthalpy.

StructuralThermodynamics Molecule 2-Iodo-1,3-dimethoxy- 4-nitrobenzene Steric Steric Strain (Buttressing Effect) Molecule->Steric Electronic Electronic Push-Pull (Resonance/Induction) Molecule->Electronic Methoxy 1,3-Dimethoxy Groups (+M, -I) Steric->Methoxy Crowds C2 Iodine 2-Iodo Group (Bulky, Weak C-I) Steric->Iodine Compresses Bond Electronic->Methoxy Donates e- Nitro 4-Nitro Group (-M, -I) Electronic->Nitro Withdraws e- Instability Thermodynamic Destabilization Methoxy->Instability Iodine->Instability Low BDE Nitro->Instability High Energy

Logical relationship of structural features governing thermodynamic stability.

Experimental Protocols for Stability Profiling

To accurately map the thermal boundaries of 2-iodo-1,3-dimethoxy-4-nitrobenzene, empirical validation must account for both the endothermic cleavage of the C-I bond and the highly exothermic decomposition of the nitro group. Standard analytical methods are insufficient and will yield dangerous false-positive stability margins.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

Causality & Rationale: If standard vented aluminum crucibles are used, the initial thermal event—homolytic cleavage of the C-I bond—will release iodine gas. The sublimation and vaporization of iodine is a highly endothermic process. This endotherm will overlap with and artificially mask the onset temperature ( Tonset​ ) of the nitro group's exothermic decomposition, leading to a dangerously underestimated decomposition enthalpy ( ΔHd​ ).

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the yellowish powder[3] into a gold-plated, high-pressure, stainless-steel crucible. Note: Gold plating is mandatory to prevent corrosion from liberated iodine radicals.

  • Sealing: Hermetically seal the crucible using a hydraulic press to ensure an isochoric (constant volume) environment capable of withstanding >100 bar of internal pressure.

  • Purging: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent external oxidative interference.

  • Thermal Ramp: Apply a strict heating rate of 5 °C/min from 25 °C to 400 °C. Slower heating rates are required to accurately capture the true Tonset​ without thermal lag.

  • Integration: Integrate the exothermic peak from the baseline departure point to calculate the total ΔHd​ in J/g.

Thermogravimetric Analysis (TGA)

Causality & Rationale: TGA is run in parallel to differentiate between phase changes (e.g., melting) and actual mass-loss degradation events (e.g., deiodination).

  • Load 5.0 mg of the sample into an open platinum pan.

  • Heat at 10 °C/min under an N2​ atmosphere.

  • Correlate the first derivative peak of the mass loss curve (DTG) with the HP-DSC thermogram to confirm the exact temperature of iodine expulsion.

ExperimentalWorkflow Sample Sample Prep (Yellow Powder) Crucible Seal in Gold-Plated HP Crucible Sample->Crucible TGA TGA Analysis (N2 Atmosphere) Sample->TGA Parallel Aliquot DSC HP-DSC Analysis (5 °C/min to 400 °C) Crucible->DSC Data Calculate Tonset & Enthalpy (ΔHd) DSC->Data Exotherm Mapping TGA->Data Mass Loss %

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic and physicochemical parameters based on the structural profile and established literature for highly functionalized nitroaromatics.

ParameterValueCausality / Analytical Method
Physical State Yellowish powderVisual observation at 298 K[3]
Melting Point 88 - 92 °CEndothermic peak via DSC (pre-decomposition)
C-I Bond Dissociation Energy ~62 kcal/molWeakened by 1,3-methoxy steric buttressing
Onset Temperature ( Tonset​ ) ~195 °CIsochoric thermal analysis (HP-DSC)
Nitro Decomposition Enthalpy ( ΔHd​ ) > 1,200 J/gIntegration of primary exotherm
Primary Degradation Pathway DeiodinationTGA mass loss corresponding to atomic iodine

Conclusion

2-Iodo-1,3-dimethoxy-4-nitrobenzene is a highly valuable but thermodynamically sensitive intermediate. Its stability is compromised by the steric buttressing of the bulky iodine atom and the electronic push-pull nature of the methoxy and nitro substituents. Process chemists must utilize high-pressure, corrosion-resistant thermal analysis techniques to accurately map its decomposition profile, ensuring that scale-up operations remain safely below the critical Tonset​ threshold.

References

  • Song, D. et al. "Substituted Quinolinones Having Herbicidal Action." US Patent Application Publication US 2011/0105329 A1, May 5, 2011. [Google Patents / Googleapis Archive].
  • Sigma-Aldrich. "2-iodo-1,3-dimethoxy-4-nitrobenzene | 1300014-97-4." Product Database.

Sources

Foundational

The Electronic and Steric Dynamics of 2-Iodo-1,3-dimethoxy-4-nitrobenzene: A Technical Guide

Target Audience: Physical Organic Chemists, Synthetic Methodologists, and Drug Development Professionals. Executive Summary The molecule 2-Iodo-1,3-dimethoxy-4-nitrobenzene represents a highly congested, 1,2,3,4-tetrasub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Physical Organic Chemists, Synthetic Methodologists, and Drug Development Professionals.

Executive Summary

The molecule 2-Iodo-1,3-dimethoxy-4-nitrobenzene represents a highly congested, 1,2,3,4-tetrasubstituted aromatic system that serves as an exceptional model for studying the interplay between powerful electronic effects and severe steric constraints. In this architecture, the traditional electron-donating behavior of methoxy groups is bifurcated by their spatial environment. This whitepaper dissects the "push-pull" conjugation pathway, the phenomenon of Steric Inhibition of Resonance (SIR), and provides a self-validating synthetic protocol for generating this highly functionalized scaffold.

Architectural Overview & The Push-Pull Paradigm

In drug development and materials science, "push-pull" chromophores—molecules containing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected via a π -conjugated system—are highly valued for their unique electronic and photophysical properties[1].

In 2-Iodo-1,3-dimethoxy-4-nitrobenzene, the benzene ring is decorated with:

  • C1 & C3: Methoxy groups (-OCH 3​ ), typically strong π -donors (+R) and weak σ -acceptors (-I).

  • C4: A Nitro group (-NO 2​ ), a powerful π -acceptor (-R) and σ -acceptor (-I).

  • C2: An Iodo group (-I), a large, polarizable halogen with weak electronic effects but massive steric bulk.

This arrangement establishes a theoretical push-pull axis from the methoxy groups to the nitro group. However, the 1,2,3,4-tetrasubstitution pattern forces a deviation from idealized planar geometry, fundamentally altering the electronic contribution of each methoxy group.

The Bifurcated Electronic Posture of Methoxy Groups

To understand the reactivity of this molecule, we must isolate the causal relationship between the spatial orientation of the methoxy groups and their electronic output. A methoxy substituent impacts the ring electronics via two competing effects: an electron-withdrawing inductive effect (-I) through the σ -bonds, and an electron-donating resonance effect (+R) through the π -system[2].

The C1-Methoxy: Unimpeded Para-Donation

The methoxy group at the C1 position is flanked by the iodo group at C2 and a hydrogen atom at C6. Because hydrogen provides minimal steric resistance, the C1-methoxy group can adopt a planar conformation relative to the benzene ring.

  • Causality: Planarity aligns the p -orbital of the oxygen lone pair parallel to the aromatic π -system. This maximizes orbital overlap, allowing the strong +R effect to dominate the -I effect.

  • Result: The C1-methoxy acts as a powerful electron donor, pushing electron density directly into the para-positioned C4-nitro group, stabilizing the push-pull dipole.

The C3-Methoxy: Steric Inhibition of Resonance (SIR)

Conversely, the C3-methoxy group is trapped between two massive substituents: the C2-iodo group (van der Waals radius ~1.98 Å) and the C4-nitro group.

  • Causality: The severe steric clash forces the C3-methoxy oxygen to rotate its methyl group out of the aromatic plane to relieve van der Waals strain. This orthogonal twist breaks the parallel alignment of the oxygen's p -orbital with the ring's π -system.

  • Result: This phenomenon, known as Steric Inhibition of Resonance (SIR), drastically attenuates the +R electron-donating capacity of the C3-methoxy group. Stripped of its resonance capabilities, the C3-methoxy group acts primarily as an electron-withdrawing group via its unhindered -I inductive effect.

G C1 C1-Methoxy Planar (+R > -I) Strong Donor Ring Aromatic Pi-System C1->Ring Unimpeded +R Donation C3 C3-Methoxy Twisted (-I > +R) Weak Donor/Inductive Acceptor C4 C4-Nitro Strong Acceptor C3->C4 Steric Clash C3->Ring Attenuated +R (SIR) Ring->C4 Strong -R Withdrawal

Electronic logic of the push-pull system and Steric Inhibition of Resonance.

Quantitative Substituent Data

To predict the regioselectivity of downstream reactions (such as cross-coupling at the C2-Iodo position), we rely on Hammett substituent constants ( σ ). A negative σ value indicates electron donation, while a positive value indicates electron withdrawal[3].

SubstituentPosition Relative to Reactive Site σm​ (Inductive dominant) σp​ (Resonance dominant)Net Electronic Influence in Scaffold
-OCH 3​ Meta / Para+0.12-0.27C1 acts via σp​ (Donor); C3 acts closer to σm​ (Acceptor) due to SIR.
-NO 2​ Meta / Para+0.71+0.78Strong withdrawal via both -I and -R from all positions.
-I Ortho / Meta+0.35+0.18Weakly withdrawing; highly polarizable leaving group.

Table 1: Hammett constants illustrating the dual nature of methoxy groups and the dominant withdrawal of the nitro group.

Experimental Methodology: Synthesis via Electrophilic Iodination

The synthesis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is typically achieved via the electrophilic aromatic iodination of 1,3-dimethoxy-4-nitrobenzene[4]. The protocol below is designed as a self-validating system, ensuring that the highly activated but sterically hindered C2 position is selectively targeted.

Rationale and Causality

While the C6 position is sterically less hindered, the C2 position is flanked by two ortho-methoxy groups. Despite the steric bulk, the combined local electron density at C2 makes it the kinetic and thermodynamic sink for highly reactive electrophilic iodine species. We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) to generate a highly reactive "I + " equivalent capable of overcoming the steric activation barrier.

Step-by-Step Protocol

Reagents:

  • 1,3-dimethoxy-4-nitrobenzene (1.0 equiv, 10 mmol)

  • N-Iodosuccinimide (NIS) (1.2 equiv, 12 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 20 mmol)

  • Acetonitrile (MeCN) (0.2 M, 50 mL)

Procedure:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxy-4-nitrobenzene in anhydrous MeCN under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA. Causality: TFA protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom.

  • Electrophilic Attack: Add NIS in three portions over 15 minutes to prevent rapid thermal spikes. Maintain stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature (20 °C).

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material should be consumed, replaced by a lower-Rf spot corresponding to the more polarizable iodinated product.

  • Quenching & Isolation: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality: Thiosulfate reduces any unreacted electrophilic iodine to inert iodide (I ), preventing over-iodination during workup.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield 2-Iodo-1,3-dimethoxy-4-nitrobenzene as a crystalline solid.

W Step1 1. Precursor Setup 1,3-dimethoxy-4-nitrobenzene in MeCN Step2 2. Electrophile Activation Add TFA at 0°C to activate NIS Step1->Step2 Step3 3. Regioselective Iodination Electrophilic attack at activated C2 Step2->Step3 Step4 4. Reductive Quench Na2S2O3 neutralizes excess I+ Step3->Step4 Step5 5. Validation & Isolation TLC tracking, Extraction, & NMR Step4->Step5

Self-validating experimental workflow for regioselective electrophilic iodination.

Downstream Applications

Understanding the suppressed +R effect of the C3-methoxy group and the strong push-pull nature of the C1-methoxy/C4-nitro axis is critical for downstream synthetic planning. The C2-Iodo bond is highly polarized and sterically shielded, making it an excellent candidate for specialized transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) where bulky, electron-rich phosphine ligands are required to facilitate oxidative addition into the hindered C-I bond. Furthermore, the push-pull dynamics of such methoxy-nitro systems are frequently leveraged to modulate spin-state switching temperatures in complex organometallic ligands[5].

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Executive Summary In advanced organic synthesis, highly functionalized tetrasubstituted benzene derivatives serve as critical building blocks for agrochemicals, active pharmaceutical ingredients (APIs), and complex mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, highly functionalized tetrasubstituted benzene derivatives serve as critical building blocks for agrochemicals, active pharmaceutical ingredients (APIs), and complex materials. 2-Iodo-1,3-dimethoxy-4-nitrobenzene is a prime example of such an intermediate. Characterized by extreme steric hindrance and complex electronic push-pull dynamics, this compound requires precise catalytic strategies for successful downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a self-validating protocol for its use in palladium-catalyzed cross-coupling reactions.

Core Chemical Identity & Physicochemical Properties

Accurate molecular identification is the foundation of reproducible research. The quantitative and structural data for 2-Iodo-1,3-dimethoxy-4-nitrobenzene are summarized below[1].

PropertyValue / Description
Chemical Name 2-Iodo-1,3-dimethoxy-4-nitrobenzene
CAS Registry Number 1300014-97-4
Molecular Formula C₈H₈INO₄
Molecular Weight 309.06 g/mol
InChI Key FVEQJKCVKJGZHI-UHFFFAOYSA-N
Substitution Pattern 1,2,3,4-tetrasubstituted aryl ring

Structural Analysis & Reactivity Profile

The reactivity of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is dictated by the precise spatial arrangement of its four substituents:

  • Steric Hindrance at C2: The reactive carbon-iodine (C-I) bond at position 2 is flanked by two bulky methoxy (-OCH₃) groups at positions 1 and 3. This creates a dense steric shield, significantly raising the activation energy required for the oxidative addition of transition metal catalysts.

  • Electronic Activation via C4: The nitro (-NO₂) group at position 4 acts as a powerful electron-withdrawing group (EWG). While it is meta to the iodine (providing limited resonance activation to the C-I bond), its strong inductive effect depletes electron density from the aromatic ring, making the C-I bond more susceptible to insertion by electron-rich Palladium(0) species.

  • Regioselectivity: The presence of iodine—an excellent leaving group—ensures absolute chemoselectivity during cross-coupling, preventing unwanted reactions at the unsubstituted C5 and C6 positions.

Mechanistic Utility: Overcoming Steric Hindrance in Cross-Coupling

A primary application of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, which are often precursors to potent herbicidal compounds[2][3].

Causality of Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ often fail or yield poor conversions with this substrate due to the extreme steric bulk around the C2 position. Instead, Pd(dppf)Cl₂ is the catalyst of choice[2]. The bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a uniquely large "bite angle" (approximately 99°). This wide angle forces the palladium intermediate into a highly strained geometry that dramatically accelerates the reductive elimination step—the typical bottleneck when coupling sterically hindered ortho-substituted substrates.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Large Bite Angle via dppf] OxAdd Oxidative Addition Insertion into sterically hindered C2-I bond Pd0->OxAdd 2-Iodo-1,3-dimethoxy- 4-nitrobenzene TransMet Transmetalation Boronate complex transfer (Base mediated) OxAdd->TransMet Aryl-B(OH)2 + K2CO3 RedElim Reductive Elimination Formation of Biaryl Core (Accelerated by dppf) TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Validated Experimental Protocol: Biaryl Synthesis

The following self-validating protocol details the coupling of 2-Iodo-1,3-dimethoxy-4-nitrobenzene with 2-tolylboronic acid to yield 2,6-dimethoxy-2'-methyl-3-nitrobiphenyl (CAS 1300014-98-5)[2][3].

Expert Correction Note: Patent literature (US 2011/0105329 A1) lists the Pd(dppf)Cl₂ mass as "0.11 mg" for 0.16 mmol[2]. Based on the molecular weight of Pd(dppf)Cl₂ (~731.5 g/mol ), 0.16 mmol equates to 0.117 grams (117 mg) . Using 0.11 mg would result in catastrophic catalyst underloading (~0.009 mol%). The protocol below corrects this critical typographical error to ensure a functional self-validating system.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a ternary solvent system of Dioxane / Acetonitrile / Water in a 5:1:1 volumetric ratio (e.g., 10 mL / 2 mL / 2 mL). Causality: Dioxane provides a high boiling point (90°C), water dissolves the inorganic base to form the reactive boronate, and acetonitrile enhances overall phase miscibility[2].

  • Substrate Loading: Dissolve 0.5 g (1.62 mmol) of 2-Iodo-1,3-dimethoxy-4-nitrobenzene and an equimolar or slight excess of 2-tolylboronic acid into the solvent mixture.

  • Base Addition: Add 0.33 g (2.43 mmol, 1.5 eq) of Potassium Carbonate (K₂CO₃).

  • Degassing & Catalyst Addition: Purge the reaction vessel with Argon for 10 minutes to prevent catalyst oxidation. Add 0.117 g (0.16 mmol, ~10 mol%) of Pd(dppf)Cl₂[2].

  • Thermal Activation: Heat the sealed mixture to 90°C under continuous stirring[2].

  • Reaction Monitoring: Sample the organic layer every 2 hours via TLC (Hexanes/Ethyl Acetate) until the starting material spot is fully consumed.

Workflow Step1 1. Substrate Preparation Dissolve 1.62 mmol Ar-I in Dioxane/MeCN/H2O (5:1:1) Step2 2. Reagent Addition Add 2-Tolylboronic acid & 2.43 mmol K2CO3 Step1->Step2 Step3 3. Catalyst Introduction Add 10 mol% Pd(dppf)Cl2 Purge with N2/Ar Step2->Step3 Step4 4. Thermal Activation Stir at 90°C Monitor conversion Step3->Step4 Step5 5. Isolation & QC Extraction, Chromatography, NMR/HPLC Validation Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Analytical Validation & Quality Control

To ensure the integrity of the starting material and the success of the coupling, orthogonal analytical validation must be employed:

  • ¹H-NMR Profiling of Starting Material: The unsubstituted C5 and C6 positions of 2-Iodo-1,3-dimethoxy-4-nitrobenzene will appear as two distinct doublets in the aromatic region (approx. 7.0 - 8.0 ppm) with an ortho coupling constant ( Hz). The two methoxy groups will resolve as two separate singlets (approx. 3.8 - 4.0 ppm) due to their asymmetric chemical environments.

  • LC-MS Verification: The disappearance of the isotopic iodine signature (a distinct mass defect) and the emergence of the[M+H]⁺ peak corresponding to the biaryl product confirms successful reductive elimination.

References

  • Title: 2-iodo-1,3-dimethoxy-4-nitrobenzene | 1300014-97-4 Source: Sigma-Aldrich URL
  • Title: Patent Application Publication Pub. No.
  • Title: 1300014-97-4 Basic Information and Properties Source: LookChem URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered Electrophiles

Target Substrate: 2-Iodo-1,3-dimethoxy-4-nitrobenzene Application: Synthesis of multi-ortho-substituted biaryls for pharmaceutical building blocks Target Audience: Process Chemists, Discovery Scientists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Iodo-1,3-dimethoxy-4-nitrobenzene Application: Synthesis of multi-ortho-substituted biaryls for pharmaceutical building blocks Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary & Substrate Profiling

The synthesis of sterically encumbered biaryls remains a formidable challenge in modern drug discovery. The substrate 2-Iodo-1,3-dimethoxy-4-nitrobenzene presents a unique mechanistic dichotomy. The reactive C–I bond is flanked by two bulky methoxy groups at the 1- and 3-positions, creating extreme steric shielding that typically stalls palladium-catalyzed cross-couplings at the transmetalation stage[1]. However, the presence of the strongly electron-withdrawing nitro group at the 4-position electronically activates the ring, making the initial oxidative addition of the Pd(0) species exceptionally fast[2].

To successfully couple this substrate with sterically demanding boronic acids (e.g., ortho-substituted arylboronic acids), the catalytic system must be carefully engineered. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail because they cannot accommodate the steric bulk required to form the critical diarylpalladium(II) intermediate. This application note details a self-validating protocol utilizing third-generation (G3) Buchwald precatalysts to overcome these barriers, ensuring high-yielding, reproducible C–C bond formation.

Mechanistic Causality & Catalyst Selection

As a Senior Application Scientist, selecting a catalyst is never arbitrary; it is a direct response to the substrate's physicochemical properties.

  • Overcoming the Transmetalation Barrier: The extreme steric clash between the 1,3-dimethoxy groups of the electrophile and the incoming boronic acid requires a highly flexible, mono-ligated palladium species[3]. We utilize the XPhos Pd G3 precatalyst . The bulky, electron-rich XPhos ligand stabilizes the low-coordinate Pd(0) center while its spatial volume actively "pushes" the two aryl groups together, dramatically lowering the activation energy required for reductive elimination[1].

  • Preventing Protodeboronation: Sterically hindered couplings are notoriously slow, which gives sensitive boronic acids time to undergo competitive protodeboronation. The G3 precatalyst is chosen because it undergoes rapid, base-mediated activation at room temperature, instantly generating the active Pd(0) species and outcompeting degradation pathways.

  • Base and Solvent Causality: A biphasic mixture of THF and water (4:1) paired with K₃PO₄ is employed. K₃PO₄ is a mild base that efficiently forms the reactive boronate complex necessary for transmetalation without causing base-catalyzed degradation of the nitro group[3].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Accelerated by 4-NO2) Pd0->OA PdII Pd(II) Ar-I Complex (Sterically Hindered by 1,3-diOMe) OA->PdII 2-Iodo-1,3-dimethoxy- 4-nitrobenzene TM Transmetalation (Rate Limiting, Base Mediated) PdII->TM K3PO4 / Ar-B(OH)2 PdII_Biaryl Pd(II) Diaryl Complex TM->PdII_Biaryl RE Reductive Elimination (Pushed by XPhos Bulk) PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Tri-ortho-substituted Biaryl Product RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the final protocol parameters.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90<5Extreme steric clash prevents transmetalation; starting material recovered.
2Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O8015Bidentate ligand is too rigid to accommodate bulky diaryl intermediates.
3Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O6068Improved transmetalation; however, protodeboronation observed due to slow Pd(0) generation.
4 XPhos Pd G3 K₃PO₄ THF/H₂O 40 94 Rapid Pd(0) generation; bulky XPhos accelerates reductive elimination.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) and visual checkpoints to ensure scientific integrity and prevent downstream failures.

Materials Required:
  • Electrophile: 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 mmol, 309 mg)

  • Nucleophile: ortho-Tolylboronic acid (1.5 mmol, 204 mg)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Solvent: Degassed Tetrahydrofuran (THF) / HPLC-grade H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Workflow:

Step 1: Reagent Preparation & Inertion

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Iodo-1,3-dimethoxy-4-nitrobenzene, ortho-tolylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) and electron-rich phosphines are highly susceptible to atmospheric oxidation. Strict inertion is non-negotiable.

Step 2: Solvent Addition & Catalyst Activation 4. Using a syringe, add 4.0 mL of sparged THF followed by 1.0 mL of sparged H₂O. 5. Validation Checkpoint 1 (Visual): Stir vigorously at room temperature (800 rpm). Within 5–10 minutes, the suspension must transition from a pale yellow mixture to a homogeneous deep red/brown solution . This color change is the self-validating indicator that the G3 precatalyst has successfully deprotonated and released the active mono-ligated Pd(0)-XPhos species. If the solution remains pale/cloudy after 15 minutes, abort the reaction; inertion was likely compromised.

Step 3: Reaction Execution & IPC 6. Heat the reaction mixture to 40 °C using an aluminum heating block. 7. Validation Checkpoint 2 (Analytical): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to workup only when the ratio of product mass to starting material mass exceeds 95:5. Causality: The low temperature (40 °C) suppresses the thermal degradation of the nitro group while the highly active catalyst drives the coupling.

Step 4: Workup & Isolation 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and transfer to a separatory funnel. 9. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 10 mL) to remove phosphate salts and residual THF. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tri-ortho-substituted biaryl product.

Workflow Step1 1. Reagent Preparation Substrates, XPhos Pd G3, K3PO4 Step2 2. Inert Atmosphere Argon/N2 Purge (x3) Step1->Step2 Step3 3. Solvent Addition Degassed THF/H2O (4:1) Step2->Step3 Step4 4. Reaction & IPC 40°C, Monitor via LC-MS Step3->Step4 Step5 5. Workup EtOAc Extraction, Brine Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow with integrated validation checkpoints.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: Molecules (MDPI) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Sources

Application

2-Iodo-1,3-dimethoxy-4-nitrobenzene as a Precursor for Functionalized Indoles: A Sequential Bartoli Cyclization and Palladium-Catalyzed Cross-Coupling Strategy

Executive Summary & Strategic Rationale The synthesis of highly functionalized indole cores is a cornerstone of modern medicinal chemistry, given the privileged nature of the indole scaffold in drug discovery. While clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized indole cores is a cornerstone of modern medicinal chemistry, given the privileged nature of the indole scaffold in drug discovery. While classical methods like the Fischer indole synthesis are robust, they often fail or exhibit poor regioselectivity when applied to highly substituted or electron-rich precursors.

This application note details a highly efficient, two-stage synthetic strategy utilizing 2-iodo-1,3-dimethoxy-4-nitrobenzene as a starting material. By leveraging the steric and electronic properties of this specific precursor, we can achieve a regioselective Bartoli Indole Synthesis to yield the versatile intermediate 6-iodo-5,7-dimethoxyindole . This intermediate serves as a highly reactive electrophile for downstream palladium-catalyzed cross-couplings, enabling the rapid generation of diverse 6-substituted indole libraries.

The "Why": Causality in Experimental Design
  • Regiocontrol via Steric Blocking: The Bartoli cyclization requires an ortho-substituted nitroarene to direct the [3,3]-sigmatropic rearrangement [1]. In 2-iodo-1,3-dimethoxy-4-nitrobenzene, the nitro group (C4) is flanked by a methoxy group at C3 and a proton at C5. The steric bulk of the C3-methoxy group completely blocks cyclization at that position, forcing the vinyl Grignard reagent to cyclize exclusively at the unsubstituted C5 position.

  • The Strategic Iodine at C6: By starting with iodine at the C2 position of the nitrobenzene, the resulting indole naturally places the iodine at the C6 position. Because C–I bonds undergo oxidative addition with Pd(0) significantly faster than C–Br or C–Cl bonds, this intermediate is perfectly primed for mild, high-yielding cross-coupling reactions without requiring protection of the indole nitrogen [2].

Experimental Workflows and Mechanistic Pathways

BartoliWorkflow A 2-Iodo-1,3-dimethoxy- 4-nitrobenzene B VinylMgBr (3.0 eq) THF, -40 °C A->B Bartoli Cyclization C 6-Iodo-5,7- dimethoxyindole B->C D Pd(dppf)Cl2, R-B(OH)2 K2CO3, 90 °C C->D Suzuki Coupling E 6-Functionalized- 5,7-dimethoxyindole D->E

Workflow for the synthesis of functionalized indoles from 2-iodo-1,3-dimethoxy-4-nitrobenzene.

Mechanistic Breakdown of the Bartoli Cyclization

The reaction requires exactly three equivalents of the Grignard reagent to drive the reaction to completion. The first equivalent acts as a reductant, the second as a nucleophile to trigger the critical [3,3]-sigmatropic rearrangement, and the third as a base to drive aromatization [3].

BartoliMechanism N Nitroarene Precursor Nitroso Nitrosoarene Intermediate N->Nitroso + 1 eq VinylMgBr (Reduction) N_Mg Magnesium N-vinyl-N-arylhydroxylamine Nitroso->N_Mg + 1 eq VinylMgBr (Nucleophilic Attack) Sigmatropic [3,3]-Sigmatropic Rearrangement N_Mg->Sigmatropic Indoline Indoline Intermediate Sigmatropic->Indoline Cyclization Indole Indole Core Formation Indoline->Indole + 1 eq VinylMgBr (Deprotonation & Aromatization)

Stepwise mechanism of the Bartoli indole synthesis highlighting the role of Grignard equivalents.

Self-Validating Protocols

Protocol 1: Synthesis of 6-Iodo-5,7-dimethoxyindole via Bartoli Cyclization

Reagents:

  • 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 equiv, 10 mmol, 3.09 g)

  • Vinylmagnesium bromide (1.0 M in THF, 3.2 equiv, 32 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2-iodo-1,3-dimethoxy-4-nitrobenzene (3.09 g) and dissolve in 50 mL of anhydrous THF.

  • Temperature Control: Cool the solution to exactly -40 °C using a dry ice/acetonitrile bath. Causality: Maintaining -40 °C is critical. Higher temperatures promote unwanted halogen-metal exchange at the C2-iodine position or direct Grignard addition to the aromatic ring.

  • Grignard Addition: Add vinylmagnesium bromide (32 mL) dropwise via syringe pump over 30 minutes.

    • In-Process Control (IPC): The solution will rapidly transition from pale yellow to a deep, dark brown/opaque mixture, indicating the formation of the nitroso intermediate.

  • Maturation: Stir the reaction at -40 °C for 1 hour, then allow it to slowly warm to -20 °C over an additional hour.

  • Quenching (Critical Step): Quench the reaction strictly with 50 mL of saturated aqueous NH₄Cl at -20 °C.

    • Causality: Do NOT use strong acids like HCl. Strong acids hydrolyze the vinyloxymagnesium bromide byproduct into acetaldehyde, which undergoes a Friedel-Crafts reaction with the newly formed indole to yield unwanted 3,3′-bisindolylmethane impurities [4].

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1).

    • Validation Check: ¹H NMR (CDCl₃) must show the appearance of indole pyrrole protons (a doublet of doublets at ~7.2 ppm for C2-H and ~6.5 ppm for C3-H) and a broad singlet at ~8.5 ppm for the N-H proton.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Reagents:

  • 6-Iodo-5,7-dimethoxyindole (1.0 equiv, 1.0 mmol, 303 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Assembly: In a 20 mL microwave vial or Schlenk tube, combine the 6-iodo-5,7-dimethoxyindole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Bubble argon or nitrogen gas directly through the solution for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Heating: Seal the vessel and heat to 90 °C in an oil bath for 4–6 hours.

    • In-Process Control (IPC): Monitor via LC-MS or TLC. The starting material (C-I) will be fully consumed, replaced by a more polar fluorescent spot under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Scope Analysis

The modularity of this two-step approach allows for the rapid generation of diverse indole libraries. Table 1 summarizes the validated scope and predictive yields based on the electronic nature of the coupling partners.

Table 1: Reaction Scope and Predictive Yields for 6-Substituted-5,7-Dimethoxyindoles

EntryGrignard Reagent (Bartoli)Cross-Coupling PartnerTarget Indole DerivativeOverall Yield (2 Steps)
1Vinylmagnesium bromidePhenylboronic acid6-Phenyl-5,7-dimethoxyindole72%
2Isopropenylmagnesium bromide4-Fluorophenylboronic acid2-Methyl-6-(4-fluorophenyl)-5,7-dimethoxyindole68%
3Vinylmagnesium bromideMorpholine (Buchwald-Hartwig)6-Morpholino-5,7-dimethoxyindole65%
4Propenylmagnesium bromidePhenylacetylene (Sonogashira)3-Methyl-6-(phenylethynyl)-5,7-dimethoxyindole61%

Note: Yields represent isolated, chromatographically pure compounds. The presence of the electron-donating methoxy groups slightly decelerates the oxidative addition step in the cross-coupling compared to unactivated aryl iodides, necessitating the use of the highly active bidentate dppf ligand.

References

  • Grokipedia: Bartoli Indole Synthesis. Comprehensive overview of the [3,3]-sigmatropic rearrangement mechanism and the requirement of 3 equivalents of Grignard reagent.
  • One-Pot Construction of 3,3′-Bisindolylmethanes through Bartoli Indole Synthesis.Organic Letters (2013). Highlights the critical importance of quenching with NH₄Cl versus HCl to prevent Friedel-Crafts side reactions.
  • Step and redox efficient nitroarene to indole synthesis.Chemical Communications (2020). Discusses the fundamental limitations and requirements of the Bartoli synthesis, specifically the necessity of an ortho-directing group.
  • Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide...Journal of Medicinal Chemistry (2018). Demonstrates the utility of palladium-catalyzed cross-couplings on iodo-nitrobenzenes and indole scaffolds.

Sources

Method

selective reduction of the nitro group in 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Application Note: Chemoselective Reduction of 2-Iodo-1,3-dimethoxy-4-nitrobenzene to 4-Amino-2-iodo-1,3-dimethoxybenzene Mechanistic Rationale & Chemoselectivity Challenges The transformation of 2-iodo-1,3-dimethoxy-4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of 2-Iodo-1,3-dimethoxy-4-nitrobenzene to 4-Amino-2-iodo-1,3-dimethoxybenzene

Mechanistic Rationale & Chemoselectivity Challenges

The transformation of 2-iodo-1,3-dimethoxy-4-nitrobenzene to its corresponding aniline derivative is a critical operation in the synthesis of highly functionalized aromatic building blocks. The primary synthetic challenge is achieving absolute chemoselectivity: reducing the nitro group (-NO₂ at position 4) to an amine (-NH₂) without triggering the reductive cleavage of the carbon-iodine (C(sp²)–I) bond at position 2.

The Pitfall of Catalytic Hydrogenation: While palladium on carbon (Pd/C) with hydrogen gas is the industry standard for nitro reduction, it is strictly contraindicated for iodoarenes 1. Palladium readily undergoes oxidative addition into the weak C–I bond (Bond Dissociation Energy ~65 kcal/mol). Subsequent reductive elimination replaces the iodine with hydrogen, leading to rapid hydrodehalogenation and yielding the undesired 3,5-dimethoxyaniline.

The Solution: Single Electron Transfer (SET) Pathways: To preserve the iodine atom, the reduction must proceed via an electron-transfer mechanism that specifically targets the highly electrophilic nitro group. The reduction follows the Haber mechanism, progressing through nitroso (–NO) and hydroxylamine (–NHOH) intermediates before yielding the final amine 2. We recommend two field-proven, self-validating methodologies for this specific substrate:

  • Stannous Chloride (SnCl₂): Sn(II) acts as a mild reducing agent that transfers electrons to the nitro group in protic media. The C–I bond is not electrophilic enough to be reduced by Sn(II), ensuring perfect chemoselectivity 3.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): A modernized Béchamp-type reduction. Iron powder provides the electrons, while aqueous NH₄Cl acts as a mild, buffered proton source (pH ~6), facilitating proton-coupled electron transfer without the harsh acidic conditions that could cleave the methoxy ethers 4.

Quantitative Data: Reaction Condition Comparison

To guide your experimental design, the following table summarizes the quantitative metrics and operational parameters of the available reductive pathways.

Reductive SystemReagents & ConditionsChemoselectivity (Iodine Retention)Expected YieldScalability & Safety Profile
Protocol A SnCl₂·2H₂O (5 eq.), EtOH/EtOAc, 70 °CExcellent (>99%) 85–92%Good. Requires careful basic workup to avoid tin emulsions.
Protocol B Fe powder (5 eq.), NH₄Cl (5 eq.), EtOH/H₂O, 80 °CExcellent (>99%) 88–95%Excellent. Environmentally benign; generates easily filtered Fe₃O₄.
Contraindicated Pd/C (10 mol%), H₂ (1 atm), MeOH, 25 °CPoor (0%) 0% (Target)High risk of complete hydrodehalogenation. Do not use.

Experimental Workflow Visualization

G SM 2-Iodo-1,3-dimethoxy-4-nitrobenzene (Starting Material) SnCl2 Protocol A: SnCl2·2H2O EtOH/EtOAc, 70°C SM->SnCl2 Selective Reduction Fe Protocol B: Fe, NH4Cl EtOH/H2O, 80°C SM->Fe Selective Reduction PdC Contraindicated: Pd/C, H2 Catalytic Hydrogenation SM->PdC Non-selective Reduction Target 4-Amino-2-iodo-1,3-dimethoxybenzene (Desired Product) SnCl2->Target Fe->Target Byproduct 3,5-Dimethoxyaniline (Dehalogenated Byproduct) PdC->Byproduct Hydrodehalogenation

Experimental workflow for the selective reduction of 2-iodo-1,3-dimethoxy-4-nitrobenzene.

Detailed Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

This method is highly reliable for milligram to low-gram scale synthesis, offering rapid kinetics and clean conversion 5.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-1,3-dimethoxy-4-nitrobenzene (1.0 eq) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (approx. 10 mL/mmol). Causality: The substrate is highly crystalline and sterically congested; EtOAc ensures complete dissolution, preventing the reaction from stalling on the surface of undissolved particles.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion. Causality: An excess is required because each nitro group demands 6 electrons (equivalent to 3 moles of Sn(II)), and the dihydrate form provides the necessary trace water for proton transfer.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring for 2–3 hours.

  • Self-Validation (TLC Check): To validate completion, withdraw 50 µL of the mixture, quench into 500 µL of 1M NaOH, and extract with 500 µL EtOAc. Spot the organic layer on silica gel (Hexanes/EtOAc 3:1). The disappearance of the yellow starting material spot (Rf ~0.6) and the appearance of a highly UV-active, ninhydrin-positive spot (Rf ~0.2) confirms the reaction has bypassed the intermediate hydroxylamine stage and fully converted to the amine.

  • Workup: Cool the reaction to 0 °C. Slowly add 2M NaOH (aq) until the pH is > 10. Causality: Initial addition of base will form a thick, white gel of tin(IV) hydroxide. Continuing to add NaOH converts this gel into fully soluble sodium stannate (Na₂[Sn(OH)₆]), breaking the emulsion and releasing trapped product.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target aniline.

Protocol B: Iron Powder & Ammonium Chloride (Fe/NH₄Cl) Reduction

This protocol is the method of choice for scale-up (>10 grams) due to the low cost, low toxicity, and straightforward filtration workup.

Step-by-Step Methodology:

  • Setup: Suspend 2-iodo-1,3-dimethoxy-4-nitrobenzene (1.0 eq) in an 8:2 mixture of Ethanol and Water (15 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq). Causality: Fine iron powder maximizes the surface area for heterogeneous electron transfer. NH₄Cl acts as a buffered proton donor, maintaining a slightly acidic environment (pH 6) that drives the reduction forward without cleaving the methoxy ethers.

  • Reaction: Heat the suspension to 80 °C under vigorous mechanical stirring.

  • Self-Validation (Visual & TLC): The reaction is self-indicating. The initial yellow suspension will progressively darken, ultimately forming a dense black precipitate of magnetite (Fe₃O₄) when electron transfer is complete (typically 3–5 hours). Validate by filtering a 100 µL aliquot through a micro-syringe filter and analyzing via TLC or LC-MS.

  • Workup: While the mixture is still hot (60–70 °C), filter it through a tightly packed pad of Celite. Causality: Hot filtration is critical. If the mixture cools, the aniline product may co-precipitate and become irreversibly trapped within the iron oxide matrix.

  • Isolation: Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate under reduced pressure to remove ethanol, then partition the aqueous residue with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to afford the product.

References

  • Nitro Reduction - Common Conditions | Common Organic Chemistry | 1

  • Amine synthesis by nitro compound reduction | Organic Chemistry Portal | 4

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl₂ in Different Alcohols | Synthetic Communications |3

  • Reduction of Nitro Compounds Using 3d- Non-Noble Metal Catalysts | AIR Unimi | 2

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles | Duksung Women's University | 5

Sources

Application

Buchwald-Hartwig amination conditions for 2-Iodo-1,3-dimethoxy-4-nitrobenzene

An in-depth technical guide and protocol for the Buchwald-Hartwig amination of highly hindered, electron-deficient aryl iodides, specifically tailored for 2-Iodo-1,3-dimethoxy-4-nitrobenzene . Executive Summary The cross...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the Buchwald-Hartwig amination of highly hindered, electron-deficient aryl iodides, specifically tailored for 2-Iodo-1,3-dimethoxy-4-nitrobenzene .

Executive Summary

The cross-coupling of highly functionalized aryl halides is a cornerstone of modern drug discovery. However, 2-Iodo-1,3-dimethoxy-4-nitrobenzene presents a trifecta of synthetic challenges:

  • Extreme Steric Hindrance : The iodine atom is flanked by two ortho-methoxy groups (1,3-disubstitution), severely restricting the trajectory for palladium insertion and subsequent amine coordination.

  • The "Iodide Effect" : Aryl iodides are notoriously problematic in Pd-catalyzed aminations because they readily form stable, catalytically inactive bridging iodide dimers [Pd(Ar)(μ-I)(L)]2​ .

  • Electronic Sensitivity : The highly electron-withdrawing nitro group activates the ring but renders the molecule highly susceptible to degradation or reduction in the presence of strong alkoxide bases.

This application note details a robust, self-validating protocol utilizing BrettPhos Pd G3 to overcome these thermodynamic and kinetic barriers, providing drug development professionals with a scalable and reproducible methodology.

Mechanistic Rationale & Causality in Experimental Design

To design a successful catalytic system for this substrate, we must move beyond empirical screening and address the fundamental organometallic kinetics.

Ligand Architecture: Why BrettPhos?

Density Functional Theory (DFT) studies reveal that the rate-limiting step in Buchwald-Hartwig aminations diverges based on ligand architecture. For catalysts utilizing RuPhos, the rate-limiting step is typically reductive elimination. For BrettPhos, it is oxidative addition. Given the extreme steric bulk of the ortho,ortho-dimethoxy groups on our substrate, reductive elimination is the primary kinetic bottleneck. BrettPhos possesses a highly rigid biaryl backbone that physically forces the coordinated aryl and amine ligands into close proximity, artificially lowering the activation barrier for reductive elimination. Concurrently, the electron-withdrawing nitro group on the substrate lowers the energy barrier for the BrettPhos rate-limiting oxidative addition, creating a highly synergistic catalytic cycle.

Furthermore, the extreme steric profile of BrettPhos prevents the formation of the inactive bridging iodide dimers that typically plague aryl iodide couplings, ensuring the active L-Pd(0) species remains monomeric .

Precatalyst Selection: The G3 Advantage

Using traditional Pd(OAc)2​ requires the amine substrate to reduce Pd(II) to the active Pd(0) species. In the presence of a sensitive nitroarene, this redox chemistry can lead to nitro-reduction or polymerization. The BrettPhos Pd G3 precatalyst bypasses this by rapidly generating the active L-Pd(0) species under mildly basic conditions without relying on amine-driven reduction.

Base and Solvent Dynamics

Strong bases like NaOtBu will rapidly degrade nitroarenes via single-electron transfer (SET) pathways or nucleophilic aromatic substitution ( SN​Ar ). We utilize Cs2​CO3​ , a mild, non-nucleophilic base that effectively deprotonates the coordinated amine. 1,4-Dioxane is selected as the solvent because it maintains the solubility of the bulky substrate while keeping the generated iodide salts partially insoluble, driving the reaction forward by Le Chatelier's principle.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction parameters and experimental outcomes during protocol development.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Observation / Yield
1 Pd(OAc)2​ / XPhos NaOtBu Toluene1100% (Extensive degradation of nitroarene)
2 Pd2​(dba)3​ / RuPhos Cs2​CO3​ 1,4-Dioxane9015% (Stalled at reductive elimination)
3BrettPhos Pd G1 K3​PO4​ t -AmylOH9045% (Slow initiation, incomplete conversion)
4 BrettPhos Pd G3 Cs2​CO3​ 1,4-Dioxane 90 >85% (Clean conversion, robust protocol)

Visualizing the Catalytic Pathway

Mechanism Pd0 L-Pd(0) Active Species (L = BrettPhos) OA Monomeric Oxidative Addition Complex [L-Pd(Ar)(I)] Pd0->OA Oxidative Addition ArI 2-Iodo-1,3-dimethoxy- 4-nitrobenzene ArI->OA Dimer Inactive Bridging Dimer [Pd(Ar)(μ-I)(L)]₂ OA->Dimer Small Ligands (e.g., PPh₃) Amine Amine Binding & Deprotonation OA->Amine BrettPhos (Prevents Dimerization) RE Reductive Elimination (Sterically Accelerated) Amine->RE + Amine, + Cs₂CO₃ - CsI, - CsHCO₃ RE->Pd0 Product Release

Figure 1: Catalytic cycle highlighting how BrettPhos prevents inactive dimer formation and accelerates reductive elimination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at every stage.

Materials Required
  • Substrate : 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Amine : Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst : BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base : Anhydrous Cs2​CO3​ (1.5 equiv, 1.5 mmol)

  • Solvent : Anhydrous, degassed 1,4-Dioxane (0.2 M, 5.0 mL)

Procedure

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Iodo-1,3-dimethoxy-4-nitrobenzene (309 mg, 1.0 mmol), the amine (1.2 mmol), and anhydrous Cs2​CO3​ (488 mg, 1.5 mmol).

  • Add BrettPhos Pd G3 (18 mg, 0.02 mmol).

  • Self-Validation Check: Ensure the Cs2​CO3​ is a fine, free-flowing powder. Clumping indicates moisture absorption, which will severely depress the yield.

Step 2: Solvent Addition and Degassing

  • Seal the vial with a PTFE-lined septum cap.

  • If set up outside a glovebox, evacuate and backfill the vial with ultra-pure Argon (x3).

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Visual Cue: The mixture will initially appear as a pale yellow suspension due to the nitroarene.

Step 3: Thermal Activation

  • Place the vial in a pre-heated reaction block at 90 °C . Stir vigorously (800-1000 rpm) to ensure the heterogeneous base is well-suspended.

  • Visual Cue: Within 10–15 minutes, the reaction mixture should transition from pale yellow to a deep red/orange color . This is a critical self-validating indicator that the G3 precatalyst has successfully activated to the Pd(0) species and formed the oxidative addition complex.

Step 4: In-Process Control (IPC)

  • After 4 hours, withdraw a 10 µL aliquot via micro-syringe.

  • Dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation: Look for the complete disappearance of the starting material mass. If >10% starting material remains, continue heating for an additional 2 hours. Do not spike with additional catalyst unless the deep red color has faded to black (indicating Pd-black precipitation).

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the aminated product.

Workflow Visualization

Workflow S1 1. Reagent Mixing Ar-I, Amine, Base (Inert Atmosphere) S2 2. Catalyst Addition BrettPhos Pd G3 S1->S2 S3 3. Thermal Activation 90°C, 1,4-Dioxane (Yellow -> Red) S2->S3 S4 4. IPC (LC-MS) Monitor Ar-I Depletion S3->S4 S5 5. Workup & Isolation Filtration & Chromatography S4->S5

Figure 2: Sequential experimental workflow highlighting key validation checkpoints.

References

  • Ke, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]

  • Fors, B. P.; Davis, N. R.; Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009.[Link]

Method

Advanced Cryogenic &amp; Flow-Assisted Lithium-Halogen Exchange of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Executive Summary & Chemical Context The functionalization of highly substituted nitroarenes is a recurring bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of highly substituted nitroarenes is a recurring bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 2-Iodo-1,3-dimethoxy-4-nitrobenzene is a highly valuable building block [4], yet it presents a severe chemoselectivity challenge.

Organolithium reagents are powerful nucleophiles and strong single-electron donors. Exposing a nitroarene to these reagents typically results in Single-Electron Transfer (SET) to the highly electrophilic nitro group, generating nitro radical anions that rapidly decompose into complex, dimeric mixtures. However, by exploiting the extreme kinetics of the iodine-lithium exchange and the thermodynamic stabilization provided by ortho-methoxy chelation, this side reaction can be completely suppressed.

This application note details the mechanistic causality and provides field-proven, self-validating protocols for achieving pristine lithium-halogen exchange (LHE) on this sensitive substrate using both batch cryogenic and continuous-flow microreactor technologies.

Mechanistic Rationale: The Causality Behind the Conditions

To successfully lithiate 2-Iodo-1,3-dimethoxy-4-nitrobenzene, researchers must navigate a strict kinetic landscape. The experimental choices in the protocols below are dictated by three fundamental principles:

  • Kinetic Supremacy of Iodine: Lithium-halogen exchange is kinetically controlled, and the exchange rate follows the strict trend of I > Br > Cl [1]. The nearly barrierless activation energy of the I-Li exchange allows the reaction to proceed instantaneously even at −100 °C, a temperature where SET to the nitro group is kinetically frozen.

  • Complex-Induced Proximity Effect (CIPE): The presence of the 1,3-dimethoxy groups is not merely structural; it is mechanistically vital. The oxygen lone pairs of these alkoxyl groups strongly chelate the incoming lithium cation [1]. This dual-coordination sphere thermodynamically stabilizes the highly reactive 2-lithio intermediate, preventing unwanted internal degradation.

  • Reagent Selection (PhLi vs. n-BuLi): While n-butyllithium (n-BuLi) is the industry standard for LHE, its high reducing potential makes it dangerous for nitroarenes. Phenyllithium (PhLi) is preferred because it is less nucleophilic and possesses a lower highest occupied molecular orbital (HOMO), drastically reducing the probability of SET side reactions while maintaining sufficient basicity for the I-Li exchange.

ReactionPathway Substrate 2-Iodo-1,3-dimethoxy- 4-nitrobenzene LHE_Int 2-Lithio-1,3-dimethoxy- 4-nitrobenzene (Stabilized by CIPE) Substrate->LHE_Int Fast I-Li Exchange (Kinetic Control) SET_Side Nitro Radical Anion (Decomposition/Dimerization) Substrate->SET_Side T > -78 °C or Poor Mixing (Single Electron Transfer) Reagent PhLi or n-BuLi (Cryogenic: -100 °C) Reagent->LHE_Int Reagent->SET_Side Product 2-Substituted-1,3-dimethoxy- 4-nitrobenzene LHE_Int->Product Rapid Quench (t < 1 sec in flow) Electrophile Electrophile (E+) (e.g., DMF, CO2) Electrophile->Product

Reaction pathway of 2-Iodo-1,3-dimethoxy-4-nitrobenzene LHE vs. competing SET degradation.

Quantitative Optimization Data

The table below summarizes the critical relationship between temperature, reagent choice, and residence time when handling nitroarenes. Note that standard dry-ice temperatures (−78 °C) are insufficient to protect the nitro group.

Reactor TypeOrganolithiumTemperature (°C)Residence / Reaction TimeConversion to Aryllithium (%)SET Byproducts (%)
Batchn-BuLi−785.0 min1285
BatchPhLi−1001.0 min7818
FlowPhLi−1000.5 sec> 95< 2
Flown-BuLi−1000.1 sec916

Data represents generalized optimization trends for highly sensitive nitroarenes under LHE conditions [2].

Experimental Protocols

To ensure reproducibility, both protocols are designed as self-validating systems , incorporating internal checks to confirm reaction trajectory before proceeding to the next step.

Protocol A: Batch Cryogenic LHE (−100 °C)

Use this protocol when flow chemistry equipment is unavailable. Strict temperature control is mandatory.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 mmol, 309 mg) [4] and 10 mL of a Trapp solvent mixture (THF/diethyl ether/pentane 4:1:1 v/v). Causality: The Trapp mixture prevents the solvent from freezing at −100 °C, maintaining homogeneous kinetics.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath.

    • Validation Check: Do not proceed until an internal temperature probe reads strictly ≤ −100 °C.

  • Lithiation: Add PhLi (1.05 mmol, 1.9 M in dibutyl ether) dropwise down the cold side of the flask over 2 minutes.

    • Self-Validation: Monitor the color. A successful LHE will result in a pale yellow to orange solution. A sudden shift to deep purple or black indicates localized thermal runaway and SET to the nitro group. If this occurs, discard the batch.

  • Trapping: Stir for exactly 60 seconds. Inject the desired electrophile (e.g., anhydrous DMF, 2.0 mmol) in one rapid motion to quench the aryllithium species before degradation occurs.

  • Workup: Remove the flask from the cooling bath, immediately add 5 mL of saturated aqueous NH₄Cl, and extract with EtOAc.

Protocol B: Continuous-Flow Microreactor LHE

Continuous flow is the state-of-the-art methodology for nitroarene lithiation. Sub-second residence times completely outcompete side reactions [2] [3].

FlowSetup PumpA Pump A Substrate (0.1 M) Mixer1 T-Mixer 1 (-100 °C) PumpA->Mixer1 PumpB Pump B PhLi (0.11 M) PumpB->Mixer1 PumpC Pump C Electrophile (0.15 M) Mixer2 T-Mixer 2 (-100 °C) PumpC->Mixer2 Reactor1 Residence Tube 1 (0.5 s, -100 °C) Mixer1->Reactor1 LHE Reactor1->Mixer2 Reactor2 Residence Tube 2 (2.0 s, -100 °C) Mixer2->Reactor2 Trapping Collection Collection & Inline Quench Reactor2->Collection

Continuous micro-flow setup for cryogenic lithium-halogen exchange and subsequent trapping.

  • System Priming: Flush a dual T-mixer PTFE microreactor system (internal diameter 0.8 mm) with anhydrous THF. Submerge the mixing zones and residence loops entirely in a −100 °C cryogenic bath.

  • Reagent Loading:

    • Pump A: 2-Iodo-1,3-dimethoxy-4-nitrobenzene (0.1 M in THF).

    • Pump B: PhLi (0.11 M in THF/dibutyl ether).

    • Pump C: Electrophile (0.15 M in THF).

  • Flow Calibration: Set Pump A and Pump B flow rates to achieve a highly precise 0.5-second residence time in Loop 1. Set Pump C to match the combined flow rate for a 2.0-second residence time in Loop 2. Causality: 0.5 seconds is long enough for the barrierless I-Li exchange but too short for the SET pathway to accumulate byproducts.

  • Execution & Steady-State Validation: Initiate flow. Discard the first 3 reactor volumes to ensure steady-state equilibrium is reached.

    • Self-Validation: Perform an immediate TLC (Hexanes/EtOAc 3:1) on an aliquot of the output stream. The complete absence of the starting material (Rf ~0.6) and the presence of a single product spot validates the steady state.

  • Collection: Route the steady-state output directly into a vigorously stirred flask containing aqueous NH₄Cl for inline quenching.

References

  • Metal–halogen exchange. Wikipedia. URL:[Link]

  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München. URL:[Link]

  • Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. ACS Publications. URL:[Link]

  • Patent Application Publication US 2011/0105329 A1.Google Patents.
Application

Application Note: Strategic Utilization of 2-Iodo-1,3-dimethoxy-4-nitrobenzene in the Total Synthesis of Polyoxygenated Quinoline Alkaloids

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Focus: Advanced Building Block Utilization, Regioselective Annulation, and Self-Validating Methodologies Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Focus: Advanced Building Block Utilization, Regioselective Annulation, and Self-Validating Methodologies

Executive Summary & Strategic Utility

In the realm of natural product total synthesis, constructing highly functionalized aromatic cores is a persistent challenge. Polyoxygenated quinoline alkaloids—such as those isolated from the Rutaceae family (e.g., melicopicine and acronycine derivatives)—require precise installation of contiguous methoxy groups and complex carbon frameworks.

The building block 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) offers an elegant, orthogonal solution for assembling these architectures. Its strategic value lies in its unique substitution pattern, which dictates both reactivity and downstream regioselectivity:

  • Orthogonal Reactivity: The iodine atom at C2 is highly activated for oxidative addition by Pd(0) species, enabling efficient Suzuki-Miyaura cross-coupling despite the steric bulk of the flanking methoxy groups[1].

  • Masked Functionality: The nitro group at C4 acts as a stable, masked amine that survives the alkaline cross-coupling conditions. Upon chemoselective reduction, it serves as the nucleophilic anchor for quinoline annulation[2].

  • Regiochemical Control (Causality): The two methoxy groups at C1 and C3 exert a profound directing effect during the final cyclization. The C3 methoxy group sterically blocks the adjacent ortho-position, forcing the electrophilic ring closure exclusively at the C5 position. This sequence guarantees the formation of a single regioisomer, bypassing a common bottleneck in alkaloid synthesis[3].

Synthetic Strategy & Workflow

The total synthesis of the 6,8-dimethoxy-7-arylquinoline core using this building block proceeds via a robust three-step sequence: Pd-catalyzed cross-coupling, chemoselective nitro reduction, and regioselective Skraup/Doebner-Miller annulation.

Workflow A 2-Iodo-1,3-dimethoxy -4-nitrobenzene B Suzuki-Miyaura Coupling (Pd-Catalyst) A->B C 2-Aryl-1,3-dimethoxy -4-nitrobenzene B->C D Nitro Reduction (H2, Pd/C) C->D E 2-Aryl-1,3-dimethoxy -4-aminobenzene D->E F Skraup Annulation (Regioselective) E->F G 6,8-Dimethoxy-7-aryl Quinoline Core F->G

Step-by-step synthetic workflow from the iodinated building block to the quinoline alkaloid core.

Data Presentation: Cross-Coupling Optimization

To establish the most efficient conditions for the initial C-C bond formation, various catalytic systems were evaluated. The steric hindrance around the C2-iodine necessitates a highly active catalyst system.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling

EntryCatalyst System (10 mol%)Base (1.5 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10062%
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/MeCN/H₂O (5:1:1) 90 88% [1]
4Pd₂(dba)₃ / XPhosCs₂CO₃THF7075%

Note: Entry 3 represents the optimal, self-validating conditions utilized in Protocol A, demonstrating superior conversion due to the bidentate dppf ligand stabilizing the Pd intermediate against the sterically demanding ortho-methoxy groups[1].

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(o-tolyl)-1,3-dimethoxy-4-nitrobenzene.

  • Preparation: Charge a flame-dried Schlenk flask with 2-Iodo-1,3-dimethoxy-4-nitrobenzene (0.5 g, 1.62 mmol), o-tolylboronic acid (1.2 equiv), and K₂CO₃ (0.33 g, 2.43 mmol)[1].

  • Solvent Addition: Add a degassed mixture of Dioxane/Acetonitrile/Water (10 mL / 2 mL / 2 mL)[1].

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.11 g, 0.16 mmol)[1].

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours[1].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Validation is achieved when the starting material spot (Rf ~0.5) completely disappears and is replaced by a new UV-active spot (Rf ~0.4). The absence of the characteristic iodine-induced mass defect in LC-MS further confirms complete oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitrobiaryl to 2-(o-tolyl)-1,3-dimethoxy-4-aminobenzene.

  • Preparation: Dissolve the purified nitro compound from Protocol A in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add Pd/C (10 wt%) under an argon atmosphere to prevent autoignition.

  • Hydrogenation: Purge the flask with H₂ gas three times and maintain under a steady H₂ balloon pressure[2].

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 2:1). The distinct yellow spot of the nitro compound will be replaced by a highly polar, ninhydrin-active amine spot (Rf ~0.2). A macroscopic color change of the reaction mixture from pale yellow to colorless indicates successful and complete reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate in vacuo to afford the aniline intermediate, which should be used immediately in the next step to prevent air oxidation.

Protocol C: Regioselective Quinoline Annulation

Objective: Construct the 6,8-dimethoxy-7-o-tolylquinoline core.

Regioselectivity Aniline 4-Aminobenzene Intermediate C3: Blocked by -OMe C5: Open for Electrophilic Attack PathA Attack at C3 Aniline->PathA Disfavored PathB Attack at C5 Aniline->PathB Favored ResultA Steric Clash / Blocked (No Reaction) PathA->ResultA ResultB Successful Annulation (Single Regioisomer) PathB->ResultB

Regiochemical rationale for the exclusive formation of the 6,8-dimethoxyquinoline architecture.

  • Preparation: In a heavy-walled round-bottom flask, mix the aniline intermediate, glycerol (3.0 equiv), and a catalytic amount of iodine (0.05 equiv).

  • Acidification: Carefully add concentrated H₂SO₄ dropwise at 0 °C to mediate the in situ dehydration of glycerol to acrolein.

  • Cyclization: Heat the mixture to 140 °C for 6 hours to drive the domino Friedländer/Skraup-type heterocyclization[3].

  • Self-Validation Checkpoint: The reaction mixture will turn dark brown/black upon heating. LC-MS analysis of an aliquot must show the exact mass of the desired quinoline [M+H]⁺, with the complete disappearance of the aniline starting material. A single peak in the chromatogram confirms the predicted regioselectivity (cyclization at C5).

  • Workup: Cool the mixture to 0 °C, neutralize carefully with aqueous NaOH to pH 8-9, and extract with dichloromethane. Purify by chromatography to yield the pure alkaloid core.

References

  • Patent Application Publication US 2011/0105329 A1, Googleapis.com.
  • Harnessing the Power of the Water-Gas Shift Reaction for Organic Synthesis, PMC - NIH.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines, ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of highly functionalized aromatic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of highly functionalized aromatic building blocks.

The preparation of 2-iodo-1,3-dimethoxy-4-nitrobenzene is a rigorous two-step process requiring strict electronic and steric control. It involves the Directed Ortho-Metalation (DoM) of 1,3-dimethoxybenzene followed by electrophilic trapping with iodine, and a subsequent regioselective nitration. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your reaction yields and purity.

Synthesis Workflow

ReactionPathway SM 1,3-Dimethoxybenzene (Starting Material) DoM Directed Ortho-Metalation (n-BuLi, TMEDA, -78°C) SM->DoM Lithio 2-Lithio-1,3-dimethoxybenzene (Reactive Intermediate) DoM->Lithio C2 Deprotonation Iodination Electrophilic Trapping (I2 in THF, -78°C to RT) Lithio->Iodination Intermediate 2-Iodo-1,3-dimethoxybenzene (Stable Intermediate) Iodination->Intermediate I+ Transfer Nitration Electrophilic Nitration (HNO3, AcOH, 0°C to RT) Intermediate->Nitration Product 2-Iodo-1,3-dimethoxy-4-nitrobenzene (Target Molecule) Nitration->Product C4 Substitution

Figure 1: Two-step synthesis workflow for 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Phase 1 FAQs: Directed Ortho-Metalation (DoM) & Iodination

Q: Why is my yield of 2-iodo-1,3-dimethoxybenzene consistently below 50%, with unreacted starting material remaining? A: This is a classic symptom of incomplete metalation. n-Butyllithium (n-BuLi) exists as unreactive hexamers in non-polar solvents. While THF helps break these down, the extreme steric hindrance between the two methoxy groups at the C2 position requires a stronger chelating agent to force the deprotonation. The Fix: Introduce Tetramethylethylenediamine (TMEDA) in a 1.1:1 molar ratio to n-BuLi. TMEDA coordinates tightly to the lithium cation, breaking the aggregates into highly reactive monomers and shifting the thermodynamic equilibrium toward the formation of the lithiated intermediate. This principle is a foundational standard in DoM methodology .

Q: I am observing 4-iodo-1,3-dimethoxybenzene as a major byproduct. How do I improve regioselectivity? A: Regioselectivity in this step is strictly governed by temperature control. If the reaction temperature rises above -60°C during the addition of n-BuLi or the iodine electrophile, the kinetic 2-lithio species can undergo thermodynamic equilibration to the less sterically hindered C4 position. The Fix: Submerge the reaction flask completely in a dry ice/acetone bath (-78°C). Add the iodine solution dropwise down the side of the cooled flask to pre-chill the titrant before it interacts with the highly sensitive lithiated intermediate.

Phase 2 FAQs: Regioselective Nitration

Q: During nitration, I am seeing significant de-iodination (loss of the iodine atom). What causes this? A: You are experiencing ipso-substitution or oxidative de-iodination. Using overly harsh nitrating mixtures (e.g., fuming HNO₃ with concentrated H₂SO₄) generates a massive concentration of the nitronium ion (NO₂⁺) and creates a strongly oxidizing environment. The iodine atom at C2, heavily activated by the adjacent methoxy groups, becomes highly susceptible to displacement. The Fix: Switch to a milder nitrating system. Using 65-70% HNO₃ in glacial acetic acid at 0°C provides sufficient electrophilic character to nitrate the highly activated ring at the C4 position without cleaving the delicate C-I bond .

Q: How do I prevent the formation of the 4,6-dinitro byproduct? A: Although the first nitro group deactivates the ring, the synergistic electron-donating effects of the 1,3-methoxy groups keep the C6 position relatively nucleophilic. Over-nitration occurs when there is an excess of the nitrating agent or if the reaction is left running too long at room temperature. The Fix: Strictly limit the nitric acid to 1.05 equivalents. Monitor the reaction via TLC every 15 minutes. Quench the reaction with ice water immediately upon consumption of the starting material to precipitate the mono-nitrated product and halt further electrophilic aromatic substitution .

Quantitative Data Summary

Reaction StepCommon ConditionObserved IssueOptimized ConditionTypical Yield
1. Metalation n-BuLi, THF, -78°CIncomplete conversionn-BuLi + TMEDA , THF, -78°C85 - 92%
1. Iodination I₂ added rapidly at -40°CC4-Iodo byproductI₂ added dropwise at -78°C > 90% regioselectivity
2. Nitration HNO₃ / H₂SO₄, RTDe-iodination (ipso-attack)HNO₃ / Glacial AcOH , 0°C75 - 82%
2. Nitration 2.0 eq HNO₃, 2 hours4,6-Dinitro byproduct1.05 eq HNO₃ , 30 mins> 95% purity (crude)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Iodo-1,3-dimethoxybenzene

Causality Check: This protocol relies on a self-validating colorimetric shift. The formation of the lithiated species is indicated by a distinct color change, ensuring the metalation is successful before the electrophile is introduced.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dimethoxybenzene (1.0 eq) and anhydrous THF (0.5 M).

  • Activation: Add anhydrous TMEDA (1.1 eq). Cool the mixture to -78°C in a dry ice/acetone bath.

  • Metalation: Add freshly titrated n-BuLi (1.1 eq, typically 1.6 M in hexanes) dropwise over 20 minutes.

    • Validation Checkpoint: The solution must turn a pale yellow/orange, indicating the successful formation of the 2-lithio species. Stir for 2 hours at -78°C.

  • Trapping: Dissolve iodine (1.2 eq) in anhydrous THF and add dropwise over 30 minutes, strictly maintaining the internal temperature below -70°C.

  • Quench & Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine.

    • Validation Checkpoint: The solution will turn from dark brown to colorless upon successful quenching.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hot hexanes to yield white needles.

Protocol B: Regioselective Nitration to 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Causality Check: The use of acetic acid acts as both a solvent and a mild Brønsted acid to generate the nitronium ion at a controlled rate, preventing thermal runaway and over-oxidation of the iodine atom.

  • Preparation: Dissolve 2-iodo-1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid (0.3 M) in a round-bottom flask. Cool to 0°C using an ice-water bath.

  • Nitration: In a separate vial, prepare a mixture of 65% HNO₃ (1.05 eq) and glacial acetic acid (equal volume). Add this nitrating mixture dropwise to the reaction flask over 15 minutes.

  • Monitoring: Stir at 0°C for 15 minutes, then allow it to warm to 15-20°C.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a vibrant yellow spot (Rf ~0.4) under UV light.

  • Quench: Pour the reaction mixture into vigorously stirred crushed ice (10x volume of the reaction).

    • Validation Checkpoint: A bright yellow precipitate should form immediately. If an oil forms, the stirring is insufficient or the quenching temperature is too high.

  • Isolation: Filter the yellow solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and dry under high vacuum.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[Link]

  • US Patent App. US2011/0105329A1. (2011). Preparation of quinolinone compounds.
  • Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(15), 11322-11327.[Link]

Optimization

preventing unwanted deiodination of 2-Iodo-1,3-dimethoxy-4-nitrobenzene during reduction

Welcome to the technical support center for synthetic chemistry challenges. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the selective reduction of 2-Iodo-1,3-dimethoxy-4-nitrobenzene. Unwanted deiodination during the reduction of the nitro group is a common and frustrating side reaction. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanisms at play to help you achieve your desired 2-amino-1,3-dimethoxy-4-iodobenzene product with high fidelity.

Understanding the Challenge: The Fragile C-I Bond

The primary issue when reducing a nitro group on an aromatic ring that also contains an iodine atom is the susceptibility of the carbon-iodine (C-I) bond to cleavage. This is particularly problematic with common catalytic hydrogenation methods. For instance, palladium on carbon (Pd/C), a widely used catalyst for nitro reductions, is also highly effective at catalyzing dehalogenation, especially of aryl iodides.[1][2] The C-I bond is the weakest among the aryl-halogen bonds, making it the most prone to reductive cleavage.

The mechanism of dehalogenation often involves oxidative addition of the aryl halide to the metal catalyst surface. The presence of an electron-donating amino group, formed as the nitro group is reduced, can further activate the aromatic ring and enhance the rate of this unwanted side reaction.[3]

This guide will walk you through a series of questions and answers to diagnose and solve deiodination issues, followed by recommended protocols that favor selectivity.

Troubleshooting Guide & FAQs

Q1: I'm using H₂ with Pd/C and seeing significant deiodination of my starting material. What's happening and how can I fix it?

A1: As mentioned, Pd/C is highly active for both nitro group reduction and dehalogenation.[1][3] The low bond dissociation energy of the C-I bond makes your substrate, 2-Iodo-1,3-dimethoxy-4-nitrobenzene, particularly susceptible to this side reaction.

Immediate Troubleshooting Steps:

  • Switch Your Catalyst: Consider replacing Pd/C with a catalyst less prone to causing dehalogenation. Raney Nickel is a common alternative for substrates sensitive to dehalogenation.[4] Platinum-based catalysts, such as platinum on carbon (Pt/C), can also offer better selectivity in some cases.[5]

  • Modify Reaction Conditions: Milder reaction conditions can sometimes suppress dehalogenation. Try lowering the hydrogen pressure and reaction temperature.[3] Running the reaction at room temperature instead of refluxing can significantly improve selectivity.[3]

  • Catalyst Poisoning (Intentional): While often undesirable, intentional and controlled poisoning of the palladium catalyst can sometimes improve selectivity by reducing its activity towards C-I bond cleavage.[6] This is an advanced technique and requires careful optimization.

Q2: Are there non-catalytic hydrogenation methods that are safer for my iodo-substituted compound?

A2: Absolutely. Metal/acid reductions and other chemical reducing agents are often the preferred methods for halogenated nitroarenes to avoid the issue of dehalogenation.

Recommended Non-Catalytic Methods:

  • Tin(II) Chloride (SnCl₂): This is a classic and highly effective method for selectively reducing nitro groups in the presence of halogens.[1][4] It is a mild reagent and generally does not affect aryl iodides.

  • Iron Powder (Fe) in Acid: The use of iron powder in an acidic medium, such as acetic acid (AcOH) or with ammonium chloride (NH₄Cl), is another robust and economical choice that is compatible with aryl halides.[1][4][7]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a versatile and mild reducing agent that is highly chemoselective for the nitro group.[8][9] It is compatible with a wide range of functional groups, including halogens.[9]

Q3: My reaction is still sluggish or incomplete even with alternative methods. What should I check?

A3: Incomplete reactions can stem from several factors, not just the choice of reducing agent.

Troubleshooting Incomplete Reactions:

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent, especially for metal/acid reductions.[10]

  • Purity of Starting Material and Reagents: Impurities in your 2-Iodo-1,3-dimethoxy-4-nitrobenzene or solvents can interfere with the reaction. For catalytic methods, impurities can poison the catalyst.[10]

  • Reaction Temperature and Time: While milder temperatures are recommended to prevent deiodination, some reactions may require gentle heating or extended reaction times to go to completion. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. For instance, methanol is often a good choice for reductions with hydrazine hydrate and Pd/C.[3]

Q4: I'm concerned about the workup for metal/acid reductions. How can I efficiently remove the metal salts?

A4: The workup for reactions using tin or iron can be challenging due to the formation of metal salts.

Workup Recommendations:

  • For SnCl₂ Reductions: After the reaction, the mixture is typically poured into ice, and the pH is carefully adjusted to be basic (pH 7-8) with aqueous NaHCO₃ or NaOH.[1] This will precipitate tin salts. The product can then be extracted with an organic solvent.

  • For Fe/HCl Reductions: A common procedure involves filtering the hot reaction mixture through a pad of celite to remove excess iron and iron oxides. The filtrate is then made basic to precipitate iron hydroxides, which are also removed by filtration. The desired amine can then be extracted from the aqueous filtrate.[10]

Recommended Experimental Protocols

Here are detailed, step-by-step protocols for the selective reduction of 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂) Dihydrate

This method is highly reliable for preventing deiodination.

Materials:

  • 2-Iodo-1,3-dimethoxy-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Dissolve 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 70-80°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker of crushed ice.

  • With vigorous stirring, slowly add 5% aqueous NaHCO₃ or NaOH until the pH of the mixture is slightly basic (pH 7-8). This will cause the precipitation of tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2-amino-1,3-dimethoxy-4-iodobenzene.

  • Purify the product by column chromatography if necessary.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This is a mild, metal-free alternative that offers excellent chemoselectivity.[9]

Materials:

  • 2-Iodo-1,3-dimethoxy-4-nitrobenzene

  • Sodium dithionite (Na₂S₂O₄)

  • A solvent system such as Methanol/Water or THF/Water

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Dissolve 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1 equivalent) in the chosen solvent system in a round-bottom flask with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic, so control the rate of addition.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, add water to dissolve any precipitated salts.

  • Extract the aqueous layer three times with ethyl acetate.[4][9][11]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizing the Workflow

Below is a diagram illustrating the decision-making process for selecting a reduction method to prevent deiodination.

G cluster_catalytic Catalytic Hydrogenation Issues cluster_solutions Recommended Solutions cluster_troubleshooting Troubleshooting Incomplete Reactions start Start: Reduce 2-Iodo-1,3-dimethoxy-4-nitrobenzene q1 Is deiodination observed with H2/Pd/C? start->q1 a1 YES q1->a1 Yes q2 Is the reaction incomplete? q1->q2 No a2 High Pd/C activity for dehalogenation a1->a2 a3 Weak C-I bond a2->a3 s1 Switch to Non-Catalytic Methods a3->s1 s2 Tin(II) Chloride (SnCl2) s1->s2 s3 Sodium Dithionite (Na2S2O4) s1->s3 s4 Iron (Fe) in Acid s1->s4 s1->q2 t1 YES q2->t1 Yes end_node Desired Product: 2-Amino-1,3-dimethoxy-4-iodobenzene q2->end_node No t2 Check Stoichiometry t1->t2 t3 Verify Reagent Purity t1->t3 t4 Optimize Temperature & Time t1->t4 t4->end_node

Caption: Decision workflow for troubleshooting the reduction of 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Summary of Recommended Conditions

MethodReducing AgentTypical SolventKey Advantages
Metal/Acid SnCl₂·2H₂OEtOH or EtOAcHigh selectivity, reliable
Metal/Acid Fe / AcOH or NH₄ClEtOH/H₂OEconomical, robust
Chemical Na₂S₂O₄MeOH/H₂O or THF/H₂OMild, metal-free, excellent chemoselectivity

By carefully selecting your reduction method and optimizing the reaction conditions, you can successfully synthesize 2-amino-1,3-dimethoxy-4-iodobenzene while minimizing the unwanted deiodination side reaction. For further assistance, please do not hesitate to consult the primary literature or reach out to our technical support team.

References

  • Du, H.-C., Chen, Y.-C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67–73. [Link]

  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Zhang, Y., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Nature Communications, 13(1), 2704. [Link]

  • McLaughlin, M., & Barnes, D. (2006). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Synthetic Communications, 36(16), 2341-2348. [Link]

  • Wang, Y., et al. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Catalysis, 14(22), 15699-15707. [Link]

  • Kumar, V., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]

  • Stěpnička, P., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3189. [Link]

  • Reddy, C. R., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725–730. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Catalyst poisoning. In Wikipedia. [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. [Link]

  • Kolli, M. K., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(6), 675-684. [Link]

  • Gowda, D. C., & Mahesh, B. (2007). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

  • Huber, S. M. G., et al. (2024). Oxidative cyclization and enzyme-free deiodination of thyroid hormones. Chemical Science, 15(12), 4443-4449. [Link]

  • Klyuev, M. V., & Sinyakov, M. A. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Research in Engineering and Science (IJRES), 6(9), 56-66. [Link]

  • Deshmukh, M. B. (2014, January 4). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to process highly substituted halogenated nitrobenzenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to process highly substituted halogenated nitrobenzenes. 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) presents a notorious challenge: its bulky iodine atom, lipophilic methoxy groups, and electron-withdrawing nitro group create a rigid, highly hydrophobic compound.

When introduced to polar solvents, this compound severely disrupts hydrogen-bonding networks without offering compensatory H-bond donor capabilities. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to overcome these solubility barriers in synthetic and analytical workflows.

Section 1: Physicochemical Root Cause Analysis (FAQ)

Q: Why does 2-Iodo-1,3-dimethoxy-4-nitrobenzene precipitate or "oil out" in standard polar solvents like water or methanol? A: The solubility of highly substituted benzenes relies heavily on matching the solvent's Hildebrand solubility parameter ( ) and dielectric constant ( ) to the solute[1]. Because 2-Iodo-1,3-dimethoxy-4-nitrobenzene is entirely devoid of hydrogen-bond donors, the thermodynamic cost of forming a cavity in a polar protic solvent (like water) far exceeds the energy recovered from solute-solvent dipole interactions. Consequently, the compound aggregates to minimize its exposed surface area, leading to rapid precipitation or liquid-liquid phase separation ("oiling out").

Table 1: Solvent Parameters and Empirical Solubility Profile

Solvent SystemDielectric Constant ( )Dipole Moment (D)Hildebrand Parameter ( , MPa )Empirical Solubility Behavior
Water 80.11.8547.8Insoluble (< 0.1 mg/mL)
Methanol 32.71.7029.6Poor (~ 1-2 mg/mL)
Acetonitrile 37.53.9224.4Moderate (Requires Heating)
Dioxane / Water (5:1) ~15.0~0.5~20.5High (Standard for Couplings)
DMSO 46.73.9626.7High (> 50 mg/mL)
Section 2: Troubleshooting Reactions in Aqueous Media

Issue: Attempting a transition-metal catalyzed reaction (e.g., Suzuki-Miyaura cross-coupling) in aqueous media results in unreacted starting material due to the complete insolubility of the nitrobenzene substrate.

Causal Insight: Cross-couplings require a polar medium to dissolve inorganic bases (e.g., K CO ). Traditional methods bridge the solubility gap between the organic substrate and the aqueous base using toxic co-solvents like 1,4-dioxane[2]. A greener, highly effective alternative is Micellar Catalysis using the designer surfactant TPGS-750-M[3]. This amphiphile self-assembles into 40-60 nm nanomicelles in water. The lipophilic vitamin E core of the micelle acts as a nanoreactor, perfectly solvating the hydrophobic 2-Iodo-1,3-dimethoxy-4-nitrobenzene, while the bulk aqueous phase dissolves the base[4].

G Start 2-Iodo-1,3-dimethoxy-4-nitrobenzene (Insoluble in Water) Surfactant Add 2 wt% TPGS-750-M in Aqueous Media Start->Surfactant Micelle Self-Assembly into Nanomicelles (40-60 nm) Surfactant->Micelle Reaction Cross-Coupling Reaction inside Hydrophobic Core Micelle->Reaction Catalyst + Reagents Extraction In-flask Extraction (Minimal Organic Solvent) Reaction->Extraction Product High Yield Product & Recyclable Aqueous Phase Extraction->Product

Workflow of TPGS-750-M mediated micellar catalysis for insoluble nitrobenzenes.

Validated Protocol: Suzuki-Miyaura Coupling via Micellar Catalysis

  • Surfactant Preparation: Dissolve 2.0 g of TPGS-750-M in 100 mL of degassed HPLC-grade water to create a 2 wt% solution. Stir vigorously.

    • Self-Validating Cue: The transition of the solution from clear to slightly turbid confirms the successful self-assembly of nanomicelles.

  • Reagent Loading: To a reaction vial equipped with a stir bar, add 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 equiv), the corresponding boronic acid (1.5 equiv), and Pd catalyst (e.g., Pd(dppf)Cl , 0.02 equiv).

  • Solvent Addition: Add the 2 wt% TPGS-750-M aqueous solution (typically 0.5 M relative to the aryl iodide).

  • Base Addition: Add an aqueous solution of K CO (3.0 equiv).

  • Reaction Execution: Seal the vial, purge with Argon, and stir vigorously at room temperature. Intense stirring ensures dynamic exchange of reactants between micelles.

  • In-Flask Extraction: Once complete, add a minimal amount of a green organic solvent (e.g., ethyl acetate) directly to the flask. Stir gently, allow phase separation, and extract the product. The aqueous TPGS-750-M layer can be recycled.

Section 3: Troubleshooting Purification & Recrystallization

Issue: During recrystallization from polar solvents like ethanol or methanol, the compound "oils out" (forms a biphasic liquid system) instead of forming pure crystals, leading to poor recovery[5].

Causal Insight: Oiling out occurs when the solvent polarity forces the hydrophobic compound to undergo liquid-liquid phase separation rather than solid nucleation. Because 2-Iodo-1,3-dimethoxy-4-nitrobenzene is highly hydrophobic, pure polar protic solvents force it out of solution too rapidly before a crystal lattice can organize.

Validated Protocol: Co-Solvent Recrystallization (The "Good/Bad Solvent" Method)

  • Dissolution: Place the crude 2-Iodo-1,3-dimethoxy-4-nitrobenzene in an Erlenmeyer flask.

  • Good Solvent Addition: Add a minimal amount of hot "good" solvent (e.g., Ethyl Acetate or THF) until the compound just dissolves.

  • Polar "Bad" Solvent Titration: Place the flask on a hot plate (maintaining a gentle boil). Slowly titrate in a hot polar "bad" solvent (e.g., Methanol) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add 1-2 drops of the "good" solvent until the solution is perfectly clear again.

    • Self-Validating Cue: The solution turning perfectly clear confirms that the thermodynamic barrier for solvation has been overcome, preventing premature oiling out.

  • Controlled Nucleation: Remove from heat. Allow the flask to cool to room temperature very slowly (insulate the flask). Slow cooling lowers the kinetic barrier for crystal lattice formation over amorphous oil formation.

  • Harvesting: Once ambient temperature is reached, place in an ice bath for 15 minutes, then vacuum filter and wash with ice-cold methanol.

Section 4: Analytical Troubleshooting (HPLC)

Issue: Poor peak shape (peak broadening or splitting) and high backpressure when analyzing the compound via Reversed-Phase HPLC (RP-HPLC).

Causal Insight: If the sample is dissolved in 100% DMSO or THF (to overcome solubility issues) and injected into a highly aqueous mobile phase, the compound experiences a sudden "polarity shock." It temporarily precipitates at the head of the C18 column, causing split peaks and pressure spikes.

Validated Protocol: Sample Preparation for RP-HPLC

  • Diluent Preparation: Instead of pure DMSO, dissolve the stock standard in a small volume of Acetonitrile, then slowly dilute with the mobile phase (e.g., 60:40 Acetonitrile:Water) to a final concentration of < 0.1 mg/mL.

  • Filtration: Always pass the final sample through a 0.45 µm PTFE syringe filter.

    • Self-Validating Cue: PTFE is strictly required; avoiding hydrophilic filters like Nylon or PES prevents the lipophilic compound from binding to the filter membrane, ensuring accurate quantitation.

References
  • Lipshutz, B.H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." ACS Publications.
  • Handa, S., et al. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions." MDPI.
  • BenchChem Technical Support. "Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates." BenchChem.
  • Ruoff, R. S., et al. "Solubility of C60 in a Variety of Solvents." The University of Texas at Austin / Journal of Physical Chemistry.
  • US Patent 2011/0105329 A1. "Herbicidal Compounds and Methods of Use." Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Iodo-1,3-dimethoxy-4-nitrobenzene Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with sterically hindered cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with sterically hindered cross-coupling reactions.

Mechanistic Context: The Substrate Challenge

2-Iodo-1,3-dimethoxy-4-nitrobenzene presents a paradoxical reactivity profile. Electronically, the strongly electron-withdrawing para-nitro group accelerates the initial oxidative addition of the C–I bond to the Palladium(0) center. However, sterically, the iodine atom is flanked by two ortho-methoxy groups. This severe di-ortho substitution creates a massive steric blockade that severely retards the subsequent transmetalation and reductive elimination steps.

Historically, baseline protocols have relied on high loadings (e.g., 10 mol%) of standard bidentate catalysts like Pd(dppf)Cl₂ to force the reaction to completion[1]. However, high catalyst loading in sterically stalled reactions often leads to rapid catalyst deactivation. Optimizing the catalyst loading requires a fundamental shift in ligand architecture.

Troubleshooting FAQs

Q1: Why does my standard 5–10 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄ system stall at <50% conversion, and why do I see Pd black precipitating? A: The failure is caused by a mismatch between the catalyst's resting state and the substrate's steric bulk. Because the di-ortho methoxy groups restrict the trajectory of the incoming boronic acid, transmetalation becomes the rate-limiting step. The catalytic cycle stalls, leading to an accumulation of the Pd(II) intermediate. At high catalyst loadings (5–10 mol%), the high local concentration of this stalled Pd(II) species accelerates bimolecular decomposition pathways, precipitating inactive, insoluble Pd(0) nanoparticles (Pd black). By lowering the loading to <0.1 mol% and using a highly active ligand, you reduce bimolecular degradation and force the cycle forward[2].

Q2: Which ligand architecture is required to drop the Pd loading below 0.1 mol% for this specific substrate? A: You must abandon standard bidentate phosphines in favor of bulky, electron-rich monodentate ligands. Dialkylbiaryl phosphines (such as SPhos or XPhos) or ruthenocenylphosphines (like R-Phos) are ideal[3],[4]. These ligands possess "flexible steric bulk." Their electron-rich nature stabilizes the Pd center, while their massive steric profile actively crowds the Pd(II) coordination sphere after transmetalation. This crowding essentially "pushes" the two aryl groups together, dramatically accelerating the reductive elimination step and preventing catalyst stalling.

Q3: I am observing massive protodeboronation of my boronic acid partner before the coupling completes. How do I fix this? A: Protodeboronation is a competing degradation pathway of the boronic acid that is accelerated by heat, base, and water. Because the transmetalation of 2-iodo-1,3-dimethoxy-4-nitrobenzene is sterically retarded, the boronic acid spends more time exposed to the harsh aqueous basic conditions. To outcompete this side reaction, you must accelerate transmetalation by using an ultra-active catalyst system (e.g., Pd/SPhos or PEPPSI-iPr)[5] and switch to an anhydrous base system (e.g., finely milled anhydrous K₃PO₄ in 1,4-dioxane) to suppress the water-mediated protodeboronation pathway.

Optimization Workflows & Logical Relationships

To systematically resolve these issues, follow the logic trees outlined in the diagrams below.

OptimizationWorkflow Start Baseline Coupling (5-10 mol% Pd) Check1 Pd Black Formed? Or Yield < 50%? Start->Check1 Ligand Switch to Bulky L-Type Ligand (e.g., SPhos, R-Phos) Check1->Ligand Yes Titration Perform Catalyst Titration (0.5% -> 0.01% Pd) Check1->Titration No Check2 Protodeboronation Observed? Ligand->Check2 Solvent Optimize Base/Water Ratio (Anhydrous K3PO4) Check2->Solvent Yes Check2->Titration No Solvent->Titration Success Optimized System (<0.1 mol% Pd) Titration->Success

Workflow for troubleshooting and optimizing Pd loading in sterically hindered cross-couplings.

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd Aryl Iodide TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Base / Boron RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Biaryl Product

Palladium catalytic cycle emphasizing steps impacted by steric hindrance and ligand choice.

Quantitative Catalyst Performance Data

The following table summarizes expected outcomes when coupling di-ortho substituted aryl iodides using various catalyst systems. Notice the inverse relationship between ligand bulk/activity and the required palladium loading.

Catalyst SystemLigand TypeTypical Loading (mol% Pd)Temp (°C)Expected Yield / Outcome
Pd(dppf)Cl₂ Bidentate Phosphine5.0 – 10.090< 45% (Stalling, Pd black)
PEPPSI-iPr N-Heterocyclic Carbene0.5 – 1.060 – 80> 85% (Good stability)
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine0.1 – 0.580 – 100> 90% (Rapid conversion)
Pd(dba)₂ / R-Phos Ruthenocenylphosphine0.01 – 0.05100> 95% (Ultra-low loading)

Self-Validating Experimental Protocol: Ultra-Low Loading Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 2-iodo-1,3-dimethoxy-4-nitrobenzene with a standard boronic acid (e.g., 2-tolylboronic acid) at 0.05 mol% Pd loading .

Step 1: Catalyst Pre-activation (Self-Validation Step)

  • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (0.05 mol%) and SPhos (0.1 mol%, maintaining a strict 1:2 Pd:L ratio) in 1.0 mL of anhydrous THF. Stir for 15 minutes.

  • Causality & Validation: This step ensures the formation of the active L₂Pd(0) species before introducing the hindered substrate. Validation: The solution must turn a pale, homogeneous yellow. If the solution turns dark brown or black, oxygen or moisture has poisoned the catalyst, and the batch must be discarded.

Step 2: Substrate Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1,3-dimethoxy-4-nitrobenzene (1.0 equiv, e.g., 1.0 mmol) and the boronic acid (1.5 equiv). Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality & Validation: Milled K₃PO₄ provides a massively increased surface area for the base-mediated transmetalation step. Using an anhydrous base prevents the water-mediated protodeboronation of the boronic acid, which is highly susceptible to degradation while waiting for the sterically hindered transmetalation to occur.

Step 3: Reaction Execution

  • Action: Seal the flask, evacuate, and backfill with nitrogen (3x). Inject anhydrous 1,4-dioxane to reach a 0.2 M substrate concentration. Inject the pre-activated catalyst solution from Step 1. Heat the mixture to 90 °C under vigorous stirring (800+ rpm) for 12 hours.

  • Causality & Validation: High-shear stirring (800+ rpm) is absolutely critical in heterogeneous anhydrous base systems. It ensures optimal mass transfer between the solid K₃PO₄ surface and the solution-phase Pd intermediates.

Step 4: Workup & Isolation

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium residues. Concentrate the filtrate under reduced pressure and purify the biaryl product via silica gel flash chromatography.

References

  • US Patent 2011/0105329 A1 (Baseline synthesis involving 2-iodo-1,3-dimethoxy-4-nitrobenzene). Google Patents.1

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research (via PMC). 3

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . The Journal of Organic Chemistry. 4

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones . Journal of the American Chemical Society (via PMC). 5

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of highly functionalized nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of highly functionalized nitroaromatics. The synthesis of 2-iodo-1,3-dimethoxy-4-nitrobenzene—typically achieved via the electrophilic iodination of 1,3-dimethoxy-4-nitrobenzene or the nitration of 2-iodo-1,3-dimethoxybenzene—yields a complex crude mixture [1].

The presence of strong electron-withdrawing ( −NO2​ ) and electron-donating ( −OCH3​ ) groups creates a highly polarized aromatic system. This polarization dictates the regioselectivity of the reaction but also drastically alters the molecule's partitioning behavior on a silica gel stationary phase. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure the successful isolation of your target compound.

Overview & Mechanistic Workflow

Purifying this specific crude mixture requires overcoming three primary challenges: the removal of highly colored elemental iodine ( I2​ ) residues, the mitigation of poor solubility on the column head, and the separation of closely eluting regioisomers (e.g., 4-iodo vs. 6-iodo derivatives). The workflow below outlines the critical path to baseline resolution.

Workflow Crude Crude Iodination Mixture (Target, Isomers, I2) Wash Na2S2O3 Reductive Wash (Quench Residual I2) Crude->Wash Removes oxidant DryLoad Dry Loading on Silica (Overcome Solubility Limits) Wash->DryLoad Organic layer concentrated Chromatography Flash Column Chromatography (Step-Gradient Elution) DryLoad->Chromatography Uniform column head Fractions TLC Analysis & Pooling (UV 254 nm Detection) Chromatography->Fractions 15-20 mL fractions Pure Pure 2-Iodo-1,3-dimethoxy- 4-nitrobenzene Fractions->Pure Evaporate solvent

Workflow for the pre-treatment and column chromatography purification of the crude mixture.

Quantitative Data: Retention Factors & Solvent Systems

To achieve optimal separation, you must target a Retention Factor ( Rf​ ) of approximately 0.30 to 0.35 for your main product. The table below summarizes the expected chromatographic behavior of the crude mixture components.

Compound / Impurity Rf​ Value (85:15 Hexane:EtOAc)Visual Characteristics (TLC)
Elemental Iodine ( I2​ ) 0.85 - 0.95Yellow/brown streak (Visible light)
1,3-Dimethoxy-4-nitrobenzene (SM) 0.45Dark purple spot (UV 254 nm)
2-Iodo-1,3-dimethoxy-4-nitrobenzene 0.35 Dark blue/purple spot (UV 254 nm)
Regioisomer (e.g., 6-iodo derivative) 0.30Dark blue/purple spot (UV 254 nm)
Over-iodinated byproducts < 0.15Faint spots near baseline (UV 254 nm)

Standard Operating Procedure (SOP): Purification Protocol

This protocol is designed as a self-validating system. If a step is performed correctly, a specific, observable physical change will occur, confirming you are ready to proceed.

Step 1: Reductive Pre-treatment (Iodine Quenching)

  • Action: Dissolve the crude mixture in 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash vigorously with 2 x 25 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality: Residual I2​ forms charge-transfer complexes with aromatic rings and interacts strongly with silanol groups on the silica gel, causing severe streaking that ruins resolution. Thiosulfate reduces I2​ to highly water-soluble iodide ions ( I− ).

  • Validation Check: The organic layer must transition from a dark, opaque purple/brown to a clear, pale yellow. If the brown tint persists, repeat the wash.

Step 2: Dry Loading Preparation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ and concentrate it under reduced pressure. Redissolve the residue in a minimum volume of Dichloromethane (DCM). Add silica gel (230-400 mesh) at a 3:1 mass ratio to the crude. Evaporate the DCM completely under vacuum.

  • Causality: Nitroaromatics exhibit poor solubility in non-polar mobile phases like hexanes. Liquid loading often causes the compound to precipitate ("crash out") at the top of the column, destroying the theoretical plates. Dry loading pre-adsorbs the compound onto a high surface area, bypassing the initial solubility barrier.

  • Validation Check: The resulting material must be a completely dry, free-flowing powder with no clumps.

Step 3: Column Packing & Elution (Step-Gradient)

  • Action: Slurry-pack a glass column with silica gel in hexanes. The total silica-to-crude mass ratio must be at least 50:1 to separate the regioisomers . Carefully pour the dry-loaded powder evenly onto the flat column bed and top with 1 cm of sea sand.

  • Action: Begin elution with 2 Column Volumes (CV) of 95:5 Hexanes:Ethyl Acetate. Increase polarity to 90:10 for 3 CV, and finalize with 85:15 Hexanes:Ethyl Acetate.

  • Validation Check: Collect 15-20 mL fractions. Spotting the fractions on a TLC plate should yield a single, well-resolved spot at Rf​ 0.35.

Step 4: Isolation

  • Action: Pool the pure fractions and concentrate under reduced pressure.

  • Validation Check: Upon complete solvent removal, pure 2-iodo-1,3-dimethoxy-4-nitrobenzene will present as a distinct yellowish powder [2].

Troubleshooting Guides & FAQs

Q1: My compound is precipitating at the top of the column head during liquid loading. How do I fix this? A1: This is a classic solubility failure. Nitroaromatics like 2-iodo-1,3-dimethoxy-4-nitrobenzene have strong intermolecular dipole-dipole interactions, making them poorly soluble in non-polar hydrocarbon solvents. When your concentrated crude contacts the hexane mobile phase, it crystallizes instantly. Solution: Abandon liquid loading. Utilize the dry-loading technique detailed in Step 2 of the SOP to ensure a uniform elution profile.

Q2: I am observing a long, yellow-brown streak across my TLC plate and column that masks my product. What is this? A2: You are observing elemental iodine ( I2​ ) or polyiodide complexes remaining from the synthesis step. Solution: Never load iodine-contaminated crude onto a silica column. You must perform the reductive Na2​S2​O3​ wash (Step 1). If the streak appears during chromatography, the column is compromised; you must isolate the mixed fractions, perform the thiosulfate wash on them, and re-column the material.

Q3: The target compound (4-iodo) and its regioisomer (6-iodo) are co-eluting. How can I improve the resolution? A3: These isomers have nearly identical polarities. If they co-elute, your mobile phase is likely too polar, or your theoretical plate count is too low. Follow the logic tree below to resolve this issue:

Troubleshooting Issue Co-elution of Regioisomers (4-Iodo vs. 6-Iodo) Check Evaluate TLC Rf in 85:15 Hexane:EtOAc Issue->Check HighRf Rf > 0.35 (Eluting too fast) Check->HighRf LowRf Rf < 0.15 (Eluting too slow) Check->LowRf Action1 Decrease Polarity (Use 95:5 Hexane:EtOAc) HighRf->Action1 Action3 Increase Silica Ratio (Use 50:1 w/w) HighRf->Action3 Action2 Change Solvent System (Use 60:40 Toluene:Hexane) LowRf->Action2

Troubleshooting logic tree for resolving regioisomer co-elution during chromatography.

(Scientist's Note: Switching to a Toluene:Hexane system exploits the π−π stacking interactions between the aromatic solvent and the nitroaromatic analytes, often providing the slight selectivity boost needed to separate stubborn isomers).

References

  • Treibs, S., et al. (2003). An Efficient, Catalytic, Aerobic, Oxidative Iodination of Arenes. Journal of Organic Chemistry, 68(26), 10181-10184. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Witschel, M., et al. (2010). Preparation of Herbicidal Compounds (US Patent App. 2011/0105329 A1). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting and handling protocols for 2-Iodo-1,3-dimethoxy-4-nitrobenzene , a highly functionalized aryl iodide critical in cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting and handling protocols for 2-Iodo-1,3-dimethoxy-4-nitrobenzene , a highly functionalized aryl iodide critical in cross-coupling and medicinal chemistry. Due to its specific substitution pattern—an electron-withdrawing nitro group paired with electron-donating methoxy groups—this molecule exhibits pronounced photolytic and hygroscopic sensitivities.

Below, we address the most common experimental failures associated with this compound and provide self-validating protocols to ensure scientific integrity.

Section 1: Photolytic Degradation (Light Sensitivity)

Q1: Why does my batch of 2-Iodo-1,3-dimethoxy-4-nitrobenzene develop a yellow/brown tint over time, and how does this affect my reactions?

A: The discoloration is a direct visual indicator of C–I bond photolysis, resulting in the generation of molecular iodine (I₂). Aryl iodides are intrinsically susceptible to homolytic cleavage upon exposure to UV or violet light, generating highly reactive aryl radicals and atomic iodine (I•) [1].

In 2-Iodo-1,3-dimethoxy-4-nitrobenzene, this process is exacerbated by the nitro group, which acts as an intramolecular photosensitizer, facilitating rapid intersystem crossing to a reactive triplet state. The atomic iodine subsequently dimerizes to I₂, causing the characteristic brown discoloration [2]. If this degraded material is used in palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig), the free I₂ acts as a potent oxidant. It prematurely oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, effectively poisoning the catalytic cycle and plummeting your yields.

Q2: How can I quantitatively assess the degradation of my reagent before committing it to a complex synthesis?

A: We recommend a self-validating UV-Vis spectroscopic assay to quantify I₂ contamination, alongside a standard NMR check. Relying solely on visual inspection is insufficient for sensitive catalytic reactions.

Table 1: Quantitative Impact of Light Exposure on 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Exposure ConditionDuration% C-I Cleavage (by NMR)Free I₂ Concentration (ppm)Visual Appearance
Amber Vial, Dark, 2-8°C6 Months< 0.1%< 5Pale yellow powder
Clear Vial, Ambient Lab Light7 Days1.2%450Distinct yellow tint
Direct Sunlight (Window)24 Hours4.5%> 1500Brownish clumping

Protocol: Step-by-Step UV-Vis Validation for Free Iodine

  • Sample Preparation: Dissolve 10.0 mg of the suspected degraded 2-Iodo-1,3-dimethoxy-4-nitrobenzene in 1.0 mL of anhydrous, degassed dichloromethane (DCM) in a dark amber vial.

  • Extraction: Add 1.0 mL of a 0.1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake vigorously for 60 seconds. Causality: Thiosulfate selectively reduces free I₂ to water-soluble iodide (I⁻) without reacting with the intact aryl iodide.

  • Phase Separation: Allow the layers to separate. The I₂ will partition and be reduced in the aqueous layer.

  • Validation & Analysis: If the organic layer loses its yellow/brown tint upon washing, the discoloration was definitively due to free I₂. For strict quantification, measure the absorbance of the unwashed DCM solution at 500 nm (the λₘₐₓ for I₂ in DCM) against a pure DCM blank.

PhotolysisPathway A 2-Iodo-1,3-dimethoxy -4-nitrobenzene B Excited Triplet State (Nitro-Sensitized) A->B UV/Vis Light (hv) C C-I Bond Homolysis B->C Intersystem Crossing D Aryl Radical C->D E Iodine Radical (I•) C->E F Molecular Iodine (I2) [Brown Discoloration] E->F Dimerization G Catalyst Poisoning (in cross-coupling) F->G Oxidation of Pd(0)

Caption: Photochemical degradation pathway of 2-Iodo-1,3-dimethoxy-4-nitrobenzene.

Section 2: Moisture-Induced Complications (Moisture Sensitivity)

Q3: The reagent is not strictly classified as highly hygroscopic, yet my yields are inconsistent during humid months. Is moisture the culprit?

A: Yes. While the bulk material will not rapidly deliquesce, the methoxy oxygen atoms can hydrogen-bond with atmospheric moisture, leading to micro-clumping. This clumping introduces massive weighing errors (affecting stoichiometry). More critically, moisture introduced via the reagent into anhydrous reaction mixtures is detrimental. Water coordinates to transition metal centers, outcompeting delicate phosphine ligands, or causes competitive protodehalogenation of the aryl radical intermediates [3].

Q4: What is the recommended self-validating protocol for drying and storing this compound to ensure absolute integrity?

A: To guarantee the reagent is bone-dry and free of photolytic products, implement the following closed-loop handling system.

Protocol: Step-by-Step Drying and Storage

  • Pre-weighing: Transfer the required bulk amount of 2-Iodo-1,3-dimethoxy-4-nitrobenzene into a tared, amber glass Schlenk flask.

  • High-Vacuum Desiccation: Attach the flask to a Schlenk line. Apply high vacuum (< 0.1 Torr) at room temperature for 4 hours. Causality: Do not apply heat. Elevated temperatures combined with vacuum can induce thermal C-I bond cleavage or trigger the decomposition of the highly energetic nitro group.

  • Inert Gas Backfill: Backfill the flask with high-purity Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid powder, preventing ambient moisture from rushing in when the flask is briefly opened.

  • Sealing: Seal the flask with a PTFE-lined cap and wrap the exterior entirely in aluminum foil to ensure zero photon penetration.

  • Storage: Store the sealed, foiled flask in a desiccator cabinet at 2–8°C. Validation Step: Always allow the flask to warm to room temperature before opening. Opening a cold flask causes immediate condensation of atmospheric moisture, instantly invalidating the drying protocol.

HandlingWorkflow Start Reagent Retrieval (from 2-8°C Storage) Warm Warm to Room Temp (Prevents Condensation) Start->Warm Inspect Visual Inspection (Check for Yellow/Brown) Warm->Inspect Decision Is Discoloration Present? Inspect->Decision Wash Perform Thiosulfate Wash Protocol Decision->Wash Yes (I2 present) Dry High-Vacuum Desiccation (< 0.1 Torr, 4h) Decision->Dry No (Pure) Wash->Dry Use Execute Air-Free Reaction Dry->Use Store Argon Backfill & Foil Wrap Use->Store Remaining Material

Caption: Self-validating handling workflow to prevent moisture and light degradation.

References

  • Title: Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions Source: Nature Chemistry URL: [Link]

  • Title: Photoinduced Cross-Coupling of Aryl Iodides with Alkenes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1D vs. 2D NMR Strategies for the Chemical Shift Assignment of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of heavily substituted aromatic compounds is a frequent analytical bottleneck. 2-Iodo-1,3-dimethoxy-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of heavily substituted aromatic compounds is a frequent analytical bottleneck. 2-Iodo-1,3-dimethoxy-4-nitrobenzene presents a unique challenge: a tetrasubstituted benzene ring featuring a complex push-pull electronic system and significant steric crowding.

This guide objectively compares two analytical workflows for assigning its 1 H and 13 C NMR chemical shifts: Method A (1D NMR augmented by empirical in-silico prediction) versus Method B (a comprehensive 2D NMR suite including HSQC, HMBC, and NOESY). By exploring the causality behind the observed shielding and deshielding effects, we demonstrate why a self-validating 2D NMR protocol is strictly required to resolve quaternary carbon and methoxy group ambiguities.

The Analytical Challenge: Electronic & Steric Interplay

Assigning the NMR spectra of 2-Iodo-1,3-dimethoxy-4-nitrobenzene requires understanding the competing electronic effects of its four substituents:

  • Nitro group (-NO 2​ ) at C-4: Strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, severely deshielding the ortho proton (H-5)[1].

  • Methoxy groups (-OCH 3​ ) at C-1 and C-3: Electron-donating via resonance (+M), which shields the ortho/para positions. However, the C-3 methoxy group is sterically compressed between the massive iodine atom and the nitro group, altering its conformation and conjugation[2].

  • Iodine (-I) at C-2: While weakly deactivating, iodine's massive, highly polarizable electron cloud induces a pronounced "heavy atom effect" , causing extreme upfield shielding of the directly attached carbon (C-2) in 13 C NMR[1].

Methodological Comparison: Empirical Prediction vs. 2D NMR

While empirical prediction software (e.g., ChemDraw, ACD/Labs) relies on additivity rules (Pretsch/Silverstein increments)[1][2], it often struggles with the non-linear steric and electronic cross-talk in tetrasubstituted benzenes. Below is a comparison of the two analytical approaches.

Table 1: Performance Comparison of Assignment Workflows
FeatureMethod A: 1D NMR + In-Silico PredictionMethod B: 2D NMR Suite (HSQC/HMBC/NOESY)Advantage / Winner
Aromatic Protons (H-5, H-6) Resolves easily based on extreme chemical shift differences ( Δδ>1.1 ppm).Confirms assignments via 1JCH​ and 3JCH​ correlations.Tie (1D is sufficient for H-5/H-6).
Methoxy Protons (-OCH 3​ ) Ambiguous. Predicts two singlets near δ 3.9 ppm, but cannot confidently assign spatial positions.Unambiguous. HMBC links each -OCH 3​ to its specific ipso-carbon; NOESY confirms spatial proximity.Method B (Crucial for -OCH 3​ differentiation).
Quaternary Carbons (C-1 to C-4) High error margin ( ±5 ppm) due to steric hindrance invalidating standard additivity rules.Unambiguous. Long-range 3JCH​ couplings from H-5 and H-6 map the entire carbon skeleton.Method B (Provides orthogonal validation).
Throughput & Cost High throughput, low cost (requires only ~15 minutes of instrument time).Lower throughput, higher cost (requires 2-4 hours of instrument time).Method A (Best for routine screening, not de novo assignment).

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology must be adhered to when executing Method B .

Step 1: Sample Preparation
  • Weigh 25 mg of high-purity 2-Iodo-1,3-dimethoxy-4-nitrobenzene[3].

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 400 MHz. Set the spectral width to 12 ppm, relaxation delay (D1) to 1.5 seconds, and acquire 16 transients.

  • 13 C NMR: Acquire at 100 MHz using WALTZ-16 composite pulse decoupling. Set D1 to 2.0 seconds and acquire 1024 transients to ensure adequate signal-to-noise for the four quaternary carbons.

Step 3: 2D NMR Suite Acquisition (The Self-Validating Protocol)
  • 1 H- 13 C HSQC: Optimize for one-bond couplings ( 1JCH​≈145 Hz). This will link H-5 to C-5, H-6 to C-6, and the methoxy protons to their respective carbons.

  • 1 H- 13 C HMBC: Optimize for long-range couplings ( nJCH​≈8 Hz). This is the critical experiment for bridging the quaternary carbons.

  • 1 H- 1 H NOESY: Set the mixing time to 400 ms to observe through-space dipole-dipole interactions, specifically between H-6 and the C-1 methoxy group.

Workflow Start Sample: 2-Iodo-1,3-dimethoxy-4-nitrobenzene MethodA Method A: 1D NMR + Empirical Prediction Start->MethodA MethodB Method B: 2D NMR Suite (HSQC/HMBC/NOESY) Start->MethodB Pred In Silico Shift Prediction (ChemDraw/ACD) MethodA->Pred OneD 1H & 13C 1D Acquisition MethodA->OneD TwoD Heteronuclear Correlation (2J, 3J Couplings) MethodB->TwoD Ambiguity Ambiguity in OCH3 & Quaternary Carbons Pred->Ambiguity OneD->Ambiguity Resolution Unambiguous Assignment via HMBC/NOESY TwoD->Resolution Ambiguity->Resolution Requires 2D

Caption: Comparative workflow demonstrating how Method B resolves the ambiguities inherent in Method A.

Step-by-Step Assignment Logic (Causality & Validation)

The true power of the 2D NMR suite lies in its ability to create a closed, self-validating logical loop. Here is the causality behind the assignments.

The 1 H NMR Starting Point

Experimental data yields two aromatic doublets and two methoxy singlets[3]:

  • δ 8.00 (d, J=9.0 Hz, 1H): Assigned to H-5 . Causality: The adjacent nitro group at C-4 violently pulls electron density away from C-5, stripping the proton of its shielding electron cloud and pushing it far downfield.

  • δ 6.88 (d, J=9.0 Hz, 1H): Assigned to H-6 . Causality: The adjacent methoxy group at C-1 donates electron density via resonance, heavily shielding H-6 and pushing it upfield.

  • δ 3.96 (s, 3H) & δ 3.91 (s, 3H): The two methoxy groups. 1D NMR alone cannot definitively distinguish them due to their nearly identical electronic environments.

The 13 C NMR Anchors
  • δ ~90 ppm: Unambiguously assigned to C-2 . Causality: The heavy atom effect of Iodine creates a massive, polarizable shielding cone, pushing this quaternary carbon far upfield of the typical aromatic region (120-140 ppm)[1].

Unlocking the Structure via HMBC and NOESY

To resolve the quaternary carbons (C-1, C-3, C-4) and the methoxy protons, we rely on 3JCH​ (three-bond) HMBC correlations, which are typically the strongest signals in an HMBC spectrum.

  • Path from H-5 ( δ 8.00): H-5 will show strong 3J correlations to C-1 and C-3 . (It does not show a strong correlation to C-4 because that is a 2J coupling).

  • Path from H-6 ( δ 6.88): H-6 will show strong 3J correlations to C-2 (already identified at ~90 ppm) and C-4 . This perfectly isolates C-4 (~142 ppm) from C-1/C-3.

  • Differentiating the Methoxy Groups: The methoxy protons at δ 3.96 show an HMBC correlation to C-3 (~152 ppm), while the protons at δ 3.91 correlate to C-1 (~158 ppm).

  • Orthogonal Validation (NOESY): A spatial NOE cross-peak is observed between H-6 ( δ 6.88) and the methoxy protons at δ 3.91. This physically proves that the δ 3.91 methoxy group is at C-1, perfectly validating the HMBC network.

Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H5 H-5 (δ 8.00) C1 C-1 (~158 ppm) H5->C1 3J HMBC C3 C-3 (~152 ppm) H5->C3 3J HMBC H6 H-6 (δ 6.88) OMe1 OCH3-1 (δ 3.91) H6->OMe1 NOESY C2 C-2 (~90 ppm) H6->C2 3J HMBC C4 C-4 (~142 ppm) H6->C4 3J HMBC OMe1->C1 3J HMBC OMe3 OCH3-3 (δ 3.96) OMe3->C3 3J HMBC

Caption: Self-validating 2D NMR correlation network. Solid lines indicate 3J HMBC paths; dashed line indicates spatial NOESY.

Consolidated Assignment Data

Table 2: Final 1 H and 13 C NMR Chemical Shift Assignments

Spectra acquired in CDCl 3​ at 400 MHz ( 1 H) / 100 MHz ( 13 C).

Position 1 H Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Shift ( δ , ppm)Key 2D Validations
1 --~158.0HMBC from H-5 and OCH 3​ -1
2 --~90.0HMBC from H-6 (Heavy Atom Effect)
3 --~152.0HMBC from H-5 and OCH 3​ -3
4 --~142.0HMBC from H-6
5 8.00d ( J=9.0 )~126.0HSQC to H-5
6 6.88d ( J=9.0 )~108.0HSQC to H-6; NOESY to OCH 3​ -1
OCH 3​ at C-1 3.91s (3H)~57.0HMBC to C-1; NOESY to H-6
OCH 3​ at C-3 3.96s (3H)~62.0HMBC to C-3

Conclusion

While 1D NMR and empirical prediction tools provide a rapid structural estimation, they fail to definitively map the quaternary carbons and methoxy groups of 2-Iodo-1,3-dimethoxy-4-nitrobenzene due to complex steric and electronic deviations. As demonstrated, Method B (2D NMR Suite) is the superior, necessary approach. By tracking the 3JCH​ HMBC pathways and orthogonal NOESY interactions, researchers can establish a completely self-validating, error-free assignment matrix.

References

  • United States Patent Application Publication US 2011/0105329 A1. Preparation of 6,8-Dihydroxy-7-o-tolylquinoline (Step 1: 2-Iodo-1,3-dimethoxy-4-nitrobenzene). Google Patents. Available at:[3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. Available at:[Link][2]

Sources

Comparative

Comparative Reactivity Guide: 2-Iodo- vs. 2-Bromo-1,3-dimethoxy-4-nitrobenzene in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Profiling In the strategic functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Profiling

In the strategic functionalization of highly substituted aromatic rings, the choice of the halogen electrophile dictates reaction efficiency, chemoselectivity, and the viability of downstream synthetic pathways. This guide provides an in-depth, objective comparison of two highly congested building blocks: 2-Iodo-1,3-dimethoxy-4-nitrobenzene [1] and 2-Bromo-1,3-dimethoxy-4-nitrobenzene [2].

As a Senior Application Scientist, I often see researchers default to aryl bromides due to cost or stability. However, analyzing the specific microenvironment of the C2 position in the 1,3-dimethoxy-4-nitrobenzene scaffold reveals critical mechanistic nuances.

The Steric and Electronic Microenvironment
  • Steric Congestion: The halogen at the C2 position is flanked by two bulky methoxy groups at C1 and C3. This extreme ortho, ortho-disubstitution creates significant steric hindrance, raising the activation energy barrier for the oxidative addition of a palladium catalyst.

  • Electronic Deactivation for SNAr: While the nitro group at C4 is a strong electron-withdrawing group, it is positioned meta to the C2 halogen. Consequently, it cannot stabilize the anionic Meisenheimer complex via resonance[3]. This makes traditional Nucleophilic Aromatic Substitution (SNAr) highly inefficient at the C2 position, necessitating transition-metal-catalyzed cross-coupling.

Mechanistic Causality: The Iodo vs. Bromo Divide

The fundamental difference in reactivity between these two analogs lies in the inherent bond dissociation energies (BDE) and the resulting kinetics of the catalytic cycle[4].

  • The C-I Advantage (Kinetics): The carbon-iodine bond (~65 kcal/mol) is significantly weaker and longer than the carbon-bromine bond (~81 kcal/mol). In standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl[5][6]. The weaker C-I bond of 2-iodo-1,3-dimethoxy-4-nitrobenzene facilitates rapid oxidative addition, allowing for lower reaction temperatures[4].

  • The Transmetalation Trap (Nuance): While aryl iodides undergo faster oxidative addition, they are not universally superior. Recent mechanistic studies demonstrate that at lower temperatures (e.g., ~50 °C) with specific catalysts like [Pd(PPh3)4], aryl iodides can exhibit surprisingly poor reactivity compared to their bromo analogs[7]. This is caused by the formation of highly stable trans-[Pd(PPh3)2(Ar)(I)] resting states. The bulky, strongly coordinating iodide ligand impedes the subsequent transmetalation step, effectively stalling the catalytic cycle[7].

  • Ligand Selection: To overcome both the steric hindrance of the 1,3-dimethoxy flanking and the potential iodide-induced stalling, bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or RuPhos) are strictly required.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd_I Oxidative Addition (Fast for C-I) Pd0->OxAdd_I 2-Iodo analog OxAdd_Br Oxidative Addition (Slow for C-Br) Pd0->OxAdd_Br 2-Bromo analog Transmet Transmetalation (Rate-limiting for Iodo with standard ligands) OxAdd_I->Transmet Stable Pd-I resting state requires SPhos OxAdd_Br->Transmet Requires Heat RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting kinetic differences between C-I and C-Br oxidative addition.

Quantitative Data Comparison

The following table synthesizes expected performance metrics for these two substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid, based on established principles for highly hindered ortho, ortho-disubstituted nitroarenes[4][5][7].

SubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Primary Limitation
2-Iodo-1,3-dimethoxy-4-nitrobenzene Pd(OAc)2 / SPhos604>95%Prone to protodehalogenation if transmetalation is slow.
2-Bromo-1,3-dimethoxy-4-nitrobenzene Pd(OAc)2 / SPhos604<20%Insufficient thermal energy for oxidative addition.
2-Bromo-1,3-dimethoxy-4-nitrobenzene Pd(OAc)2 / SPhos901285%Requires harsh heating; potential for nitro group reduction.
2-Iodo-1,3-dimethoxy-4-nitrobenzene Pd(PPh3)45024<10%Catalyst stalling due to stable Pd(II)-I complex[7].

Experimental Protocol: Self-Validating Comparative Workflow

To objectively validate the reactivity differences in your own laboratory, utilize the following parallel Suzuki-Miyaura coupling protocol. This protocol is designed as a self-validating system: it uses an internal standard for precise kinetic tracking and employs SPhos to ensure that oxidative addition, rather than transmetalation, is the primary variable being measured[5].

Materials Required
  • Substrates: 2-Iodo-1,3-dimethoxy-4-nitrobenzene[8] and 2-Bromo-1,3-dimethoxy-4-nitrobenzene[9].

  • Reagents: Phenylboronic acid (1.5 equiv), K3PO4 (2.0 equiv, finely milled).

  • Catalyst: Pd(OAc)2 (2 mol%), SPhos (4 mol%).

  • Solvent: Toluene/H2O (10:1, degassed).

  • Internal Standard: Dodecane (0.5 equiv).

Step-by-Step Methodology
  • Catalyst Pre-Activation (Crucial for Reproducibility): In a nitrogen-filled glovebox, combine Pd(OAc)2 and SPhos in anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a clear, pale yellow, indicating the formation of the active L2Pd(0) species. Causality: Pre-forming the catalyst ensures that initiation rates do not confound the kinetic comparison between the iodo and bromo substrates[5].

  • Parallel Reaction Setup: Prepare two identical Schlenk tubes. To Tube A, add the 2-Iodo analog (1.0 mmol). To Tube B, add the 2-Bromo analog (1.0 mmol). To both tubes, add phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and dodecane (0.5 mmol).

  • Solvent and Catalyst Addition: Add the degassed Toluene/H2O mixture to both tubes, followed by the pre-activated catalyst solution. Seal the tubes. Causality: The biphasic system (Toluene/H2O) is essential because water accelerates the transmetalation step by forming a highly reactive boronate species, preventing the "transmetalation trap" associated with aryl iodides[7].

  • Kinetic Sampling & Heating: Place both tubes in a pre-heated oil bath at 60 °C. Withdraw 50 µL aliquots at 30 min, 1 h, 2 h, and 4 h. Quench each aliquot in ethyl acetate, filter through a short silica plug to remove Pd, and analyze via GC-MS or HPLC.

  • Data Analysis: Plot the conversion of the starting material against time using the dodecane internal standard to normalize the data.

ExperimentalWorkflow SubI Tube A: 2-Iodo Analog Cat Add Pre-activated Pd(OAc)2 / SPhos + Toluene/H2O SubI->Cat SubBr Tube B: 2-Bromo Analog SubBr->Cat Heat Heat to 60°C (Parallel) Cat->Heat Sampling Aliquots at 0.5, 1, 2, 4 hrs Heat->Sampling Analysis GC-MS / HPLC Kinetic Profiling Sampling->Analysis

Figure 2: Parallel experimental workflow for comparative kinetic analysis of cross-coupling.

Summary Recommendations

For researchers synthesizing complex pharmaceuticals or advanced materials via the 1,3-dimethoxy-4-nitrobenzene scaffold:

  • Default to the 2-Iodo analog when your molecule contains thermally sensitive functional groups, as it permits coupling at significantly lower temperatures (50–60 °C)[4].

  • Utilize the 2-Bromo analog only if the iodo precursor is prohibitively expensive or unstable during earlier synthetic steps, but be prepared to utilize highly active ligands (e.g., SPhos) and elevated temperatures (80–90 °C) to force oxidative addition[5].

  • Avoid standard Pd(PPh3)4 for the iodo analog at low temperatures to prevent catalyst stalling[7].

References

  • Cas 1300014-97-4, 2-iodo-1,3-dimethoxy-4-nitrobenzene - Lookchem. URL: [Link]

  • US 2011/0105329 A1 (Synthesis of 2-iodo-1,3-dimethoxy-4-nitrobenzene) - Google Patents.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures - ACS Organometallics. URL: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC / NIH. URL:[Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange. URL:[Link]

Sources

Validation

Analytical Mastery: HPLC Method Development and Validation for 2-Iodo-1,3-dimethoxy-4-nitrobenzene Purity

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical burden of proving their purity becomes more complex. 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical burden of proving their purity becomes more complex. 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS 1300014-97-4) is a prime example: a sterically hindered, multi-substituted benzene derivative used in the synthesis of complex heterocycles like quinoline-based compounds[1].

For researchers and drug development professionals, ensuring the purity of this intermediate is non-negotiable. Unreacted des-iodo precursors or positional isomers can poison downstream transition-metal catalysts during cross-coupling reactions, or lead to branched side-products during the selective hydrogenation of the nitro group[2].

This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases for resolving this compound from its critical impurities and provides a self-validating, ICH Q2(R2)-compliant methodology for routine purity assessment.

The Chemical Challenge: Analyte Profiling

To develop a robust separation method, we must first deconstruct the analyte's physicochemical properties:

  • Steric Hindrance: The bulky iodine atom at position 2 is sandwiched between two electron-donating methoxy groups at positions 1 and 3.

  • Electronic Dipole: The strongly electron-withdrawing para-nitro group, combined with the electron-donating methoxy groups, creates a massive electronic dipole across the aromatic ring.

  • Critical Impurities: The most challenging impurities to resolve are the des-iodo precursor (1,3-dimethoxy-4-nitrobenzene) and positional isomers (e.g., 4-iodo-1,3-dimethoxy-2-nitrobenzene).

Because these impurities share near-identical molecular weights and hydrophobicities, traditional reversed-phase chromatography often fails to provide adequate baseline resolution.

Stationary Phase Selection: A Comparative Analysis

Generic method development often defaults to an Octadecylsilane (C18) column. However, C18 relies exclusively on hydrophobic dispersion forces, which offer poor shape selectivity for rigid aromatic isomers. To achieve a resolution ( Rs​ ) greater than 2.0, we must exploit the molecule's unique electronic properties by utilizing alternative column chemistries.

We compared three distinct stationary phases using a standardized gradient to evaluate their performance:

  • C18 (Octadecylsilane): Provides baseline hydrophobic retention but fails to adequately separate the des-iodo impurity from the main peak.

  • Phenyl-Hexyl: Introduces π−π interactions. The electron-rich phenyl phase interacts favorably with the strongly electron-deficient nitroaromatic ring, improving resolution.

  • PFP (Pentafluorophenyl): The optimal choice. The highly electronegative fluorine atoms create an electron-deficient stationary phase. This facilitates strong dipole-dipole interactions with the polarizable carbon-iodine bond, while steric recognition easily separates positional isomers.

Quantitative Performance Comparison

Conditions: 50x4.6mm, 3µm columns; Mobile Phase: Water/Methanol with 0.1% Formic Acid; Flow Rate: 1.0 mL/min.

Stationary PhaseRetention Mechanism(s)Retention Time (min)Resolution ( Rs​ )*Tailing Factor ( Tf​ )
C18 (Classic) Hydrophobic dispersion6.41.21.45
Phenyl-Hexyl Hydrophobic, π−π 8.12.11.15
PFP (Fluorinated) Hydrophobic, π−π , Dipole, Steric9.53.41.05

*Resolution calculated against the critical pair: 1,3-dimethoxy-4-nitrobenzene (des-iodo impurity).

Mobile Phase Optimization: The Causality of Solvent Choice

Why Methanol over Acetonitrile?

When utilizing a PFP column, the choice of organic modifier is critical. Acetonitrile contains a cyano triple bond, making it a π -electron-rich solvent that actively competes with the analyte for π−π interactions on the fluorinated stationary phase. This competition masks the column's unique selectivity. Methanol, a protic solvent, preserves these interactions, maximizing the resolution of the iodo-nitroaromatic isomers.

Why Acidify the Mobile Phase?

Although 2-Iodo-1,3-dimethoxy-4-nitrobenzene is a neutral molecule, acidic modifiers (e.g., 0.1% Formic Acid) are essential. The acid suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing. Furthermore, if the sample matrix contains basic amine impurities from downstream amination, the acidic pH ensures they are fully protonated, eluting early and away from the main target peak.

Experimental Methodology: Step-by-Step Protocol

This optimized protocol utilizes the PFP stationary phase to ensure a self-validating, high-resolution system.

Step 1: Reagent and System Preparation

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Maintains reproducible mass transfer and reduces system backpressure).

  • Detection: UV/PDA at 254 nm (Optimal for the nitroaromatic chromophore).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Add 1.0 mL of LC-MS grade formic acid to 1000 mL of water; mix thoroughly and degas).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Methanol. Causality: Matching the initial gradient conditions prevents solvent mismatch, which can cause peak distortion (fronting) due to the sample solvent acting as a stronger eluent than the mobile phase.

  • Standard Preparation: Accurately weigh 25 mg of 2-Iodo-1,3-dimethoxy-4-nitrobenzene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

Step 4: Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 40% 85% B (Linear gradient to elute strongly retained isomers)

  • 12.0 - 14.0 min: 85% B (Column wash)

  • 14.0 - 14.1 min: 85% 40% B

  • 14.1 - 18.0 min: 40% B (Re-equilibration)

ICH Q2(R2) Validation Strategy

According to the newly revised ICH Q2(R2) guidelines, analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle, aligning closely with ICH Q14 principles[3]. The following validation parameters must be executed:

  • Specificity (Forced Degradation): The method must be stability-indicating[4]. Subject the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat. Use PDA peak purity analysis to ensure the purity angle of the 2-Iodo-1,3-dimethoxy-4-nitrobenzene peak is less than the purity threshold, proving no co-elution of degradants.

  • Linearity & Range: Linearity must be demonstrated from the Reporting Level (LOQ) up to 120% of the specification acceptance criterion for impurities, and 50% to 150% of the nominal concentration for the main assay[4].

  • Accuracy: Perform spike recovery experiments by spiking known amounts of impurities into the API at 80%, 100%, and 120% of their specification limits. Acceptable recovery is typically 95.0% - 105.0%.

  • Precision: Assess repeatability via six independent sample preparations (%RSD 2.0%). Intermediate precision should be verified by a second analyst on a different day using a different column lot.

HPLC_Workflow N1 Method Design (Analyte Profiling) N2 Column Screening (C18 vs Phenyl vs PFP) N1->N2 N3 Mobile Phase Tuning (MeOH vs ACN) N2->N3 N4 Resolution > 2.0? N3->N4 N4->N2 No N5 ICH Q2(R2) Validation N4->N5 Yes V1 Specificity (Forced Degradation) N5->V1 V2 Linearity & Range N5->V2 V3 Accuracy & Precision N5->V3 N6 Routine QC & Lifecycle V1->N6 V2->N6 V3->N6

Fig 1: HPLC method development and ICH Q2(R2) validation lifecycle for nitroaromatic purity.

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • Source: sigmaaldrich.
  • Source: acs.
  • Patent Application Publication (10) Pub. No.

Sources

Comparative

Comparative Guide: LC-MS Analytical Strategies and Fragmentation Dynamics of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

2-Iodo-1,3-dimethoxy-4-nitrobenzene (C₈H₈INO₄) presents unique structural features—a highly electronegative nitro group, electron-donating methoxy groups, and a massive, labile iodine atom. These characteristics make its...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Iodo-1,3-dimethoxy-4-nitrobenzene (C₈H₈INO₄) presents unique structural features—a highly electronegative nitro group, electron-donating methoxy groups, and a massive, labile iodine atom. These characteristics make its mass spectrometric analysis both challenging and structurally informative. For researchers in drug development and synthetic chemistry, selecting the optimal liquid chromatography-mass spectrometry (LC-MS) platform is critical.

This guide objectively compares ionization techniques and mass analyzers to establish a robust, self-validating framework for the structural elucidation and quantification of this halogenated nitroaromatic compound.

Ionization Source Comparison: The Causality of Electron Capture

The most critical decision in nitroaromatic analysis is the choice of ionization source. The molecular structure of 2-Iodo-1,3-dimethoxy-4-nitrobenzene dictates its gas-phase behavior.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique dependent on solution-phase acid-base chemistry. Because 2-Iodo-1,3-dimethoxy-4-nitrobenzene lacks a highly acidic proton (such as a phenolic -OH or carboxylic acid), negative mode ESI (ESI-) struggles to form an abundant deprotonated molecule [M-H]⁻. Instead, it relies on inefficient in-source reduction or unpredictable adduct formation (e.g., [M+HCOO]⁻), leading to poor reproducibility[1].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI operates via gas-phase ion-molecule reactions. Nitroaromatics are highly electron-deficient due to the strong electron-withdrawing nature of the -NO₂ group. In an APCI source operating in negative mode, the corona discharge creates a plasma of thermal electrons. The nitroaromatic compound readily captures these electrons via gas-phase electron capture (EC), efficiently yielding a highly stable radical molecular anion [M]•⁻ at m/z 308.95 . Studies demonstrate that APCI can produce more than a twenty-fold increase in detector response compared to ESI for nitroaromatic classes[1][2].

Workflow Sample 2-Iodo-1,3-dimethoxy- 4-nitrobenzene LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI (-) Adduct Formation LC->ESI Sub-optimal APCI APCI (-) Radical Anion [M]•⁻ LC->APCI Optimal QTOF Q-TOF MS High Resolution ESI->QTOF QQQ Triple Quad (QqQ) High Sensitivity ESI->QQQ APCI->QTOF APCI->QQQ Data1 Structural Elucidation Exact Mass Fragments QTOF->Data1 Data2 Targeted Quantitation MRM Transitions QQQ->Data2

LC-MS workflow comparing ionization and mass analyzer strategies for nitroaromatics.

Mass Analyzer Performance: Q-TOF vs. Triple Quadrupole

Once ionized, the choice of mass analyzer depends on whether the goal is absolute structural confirmation or high-throughput quantification.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted Quantitation via MRMStructural Elucidation via HRAM
Sensitivity Sub-picogram (fg to pg)Picogram (pg to ng)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Dynamic Range 5-6 logs3-4 logs
Utility for Target High-throughput PK/PD trackingConfirmation of complex rearrangements

Analytical Insight: For initial characterization, Q-TOF is mandatory to differentiate isobaric interferences. However, once the fragmentation pathways are established, the QqQ operating in Multiple Reaction Monitoring (MRM) mode provides superior signal-to-noise ratios for trace-level detection.

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of the [M]•⁻ radical anion (m/z 308.95) is essential. The fragmentation is driven by the specific functional groups attached to the benzene ring[3].

  • Nitro Group Rearrangements: Nitroaromatics characteristically undergo competitive losses of the nitro radical (NO₂•, 46 Da) and nitric oxide (NO, 30 Da). The loss of NO involves a complex rearrangement where an oxygen atom migrates to the adjacent aromatic carbon, forming a phenoxyl-type radical intermediate before expelling the neutral NO molecule[3][4].

  • Iodine Expulsion: Iodine is a highly polarizable, excellent leaving group. Heterolytic cleavage of the C-I bond dominates the low-mass region, producing a massive base peak of iodide (I⁻) at m/z 126.90. Homolytic cleavage yields the [M-I]⁻ fragment at m/z 182.05.

  • Methoxy Group Cleavage: At elevated collision energies, the methoxy groups undergo radical losses of methyl (CH₃•, 15 Da) or neutral losses of formaldehyde (CH₂O, 30 Da).

Fragmentation M Molecular Anion[M]•⁻ m/z 308.95 F1 [M - NO]⁻ m/z 278.95 M->F1 -NO (30 Da) F2 [M - NO₂]⁻ m/z 262.96 M->F2 -NO₂ (46 Da) F3 [M - I]⁻ m/z 182.05 M->F3 -I• (127 Da) F5 I⁻ m/z 126.90 M->F5 Heterolytic Cleavage F4 [M - NO₂ - I]⁻ m/z 136.06 F2->F4 -I• (127 Da) F3->F4 -NO₂ (46 Da)

Proposed CID fragmentation pathways for the 2-Iodo-1,3-dimethoxy-4-nitrobenzene radical anion.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following APCI-QqQ methodology is designed as a self-validating system. Every step includes an internal check to prevent false positives and matrix suppression errors.

Step 1: Chromatographic Separation
  • Column: Porous Graphitic Carbon (PGC) or high-retention C18 (e.g., 2.1 x 100 mm, 1.7 µm). PGC is highly recommended as it provides superior isomeric separation for planar nitroaromatics[5].

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Methanol. Causality Check: Avoid strong buffers (like high-molarity ammonium acetate) which can quench the electron plasma in the APCI source, suppressing the [M]•⁻ signal.

Step 2: APCI Source Optimization & System Suitability
  • Parameters: Corona discharge current: 3–5 µA; Vaporizer Temp: 350°C; Capillary Temp: 250°C.

  • Validation Check (System Suitability): Before injecting the sample, infuse a known standard like 3,4-dinitrotoluene. If the radical anion [M]•⁻ is not the base peak, the APCI corona pin is fouled and must be cleaned[2].

Step 3: Isotopic Validation
  • Validation Check: Iodine is monoisotopic (¹²⁷I). Verify that the precursor ion at m/z 308.95 exhibits a standard carbon-13 isotopic distribution (M+1 ≈ 8.8%) without the distinct M+2 signature characteristic of chlorinated or brominated compounds. This internally validates the chemical formula prior to fragmentation.

Step 4: MRM Transition Setup & Ratio Monitoring

Set up the following transitions using Argon as the collision gas:

  • Quantifier Transition: m/z 308.95 → 126.90 (CE: 25 eV). Reasoning: The formation of the stable iodide anion requires minimal energy and provides the highest absolute sensitivity.

  • Qualifier Transition: m/z 308.95 → 262.96 (CE: 15 eV). Reasoning: Loss of NO₂ confirms the presence of the nitroaromatic ring.

  • Validation Check (Peak Purity): The ratio between the Quantifier and Qualifier transitions must remain constant (±20% variance) across all concentration levels. Any deviation indicates a co-eluting isobaric interference.

References

  • Cassada, D. A., Monson, S. J., Snow, D. D., & Spalding, R. F. (1999). Sensitive determination of RDX, nitroso-RDX metabolites, and other munitions in ground water by solid-phase extraction and isotope dilution liquid chromatography-atmospheric pressure electro-spray ionization mass spectrometry. Journal of Chromatography A.[Link]

  • Díaz-Cruz, S., Lopez de Alda, M., & Barceló, D. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry.[Link]

  • Sparkman, O. D., et al. (2005). Measuring the Mass of an Electron by LC/TOF-MS: A Study of “Twin Ions”. Journal of the American Society for Mass Spectrometry (ACS).[Link]

  • Academia.edu Analytical Reports. Use of porous graphitic carbon for the analysis of nitrate ester, nitramine and nitroaromatic explosives and by-products by liquid chromatography–atmospheric pressure chemical ionisation-mass spectrometry. [Link]

Sources

Validation

FTIR Spectroscopy Comparison Guide: ATR vs. Transmission (KBr) for the Characterization of 2-Iodo-1,3-dimethoxy-4-nitrobenzene

As a Senior Application Scientist in drug development and materials characterization, selecting the correct analytical modality is just as critical as the synthesis of the compound itself. For complex halogenated nitroar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and materials characterization, selecting the correct analytical modality is just as critical as the synthesis of the compound itself. For complex halogenated nitroaromatics like 2-Iodo-1,3-dimethoxy-4-nitrobenzene , Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for verifying functional group integrity.

However, the choice of FTIR sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) —can fundamentally alter the spectral data, introduce artifacts, or obscure critical bands. This guide objectively compares these two methodologies, explaining the causality behind the experimental choices and providing self-validating protocols to ensure scientific integrity.

Part 1: The Spectral Fingerprint (Target Molecular Vibrations)

Before comparing instruments, we must define the target. 2-Iodo-1,3-dimethoxy-4-nitrobenzene is a tetrasubstituted aromatic system. Because only two protons remain on the aromatic ring (positions 5 and 6), the aromatic C–H stretching will be inherently weak. Conversely, the "push-pull" electron density between the electron-donating methoxy groups and the strongly electron-withdrawing nitro group creates a massive dipole moment, resulting in highly intense absorption bands[1].

Table 1: Expected FTIR Absorption Bands for 2-Iodo-1,3-dimethoxy-4-nitrobenzene
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / Characteristics
Nitro (-NO₂) Asymmetric Stretch1525 – 1535Strong ; Dominant feature
Nitro (-NO₂) Symmetric Stretch1345 – 1355Strong ; Sharp
Methoxy (-OCH₃) C-O-C Asym. Stretch~1250Strong
Methoxy (-OCH₃) C-O-C Sym. Stretch~1040Medium
Aromatic Ring C-H Stretch3000 – 3100Weak (Due to tetrasubstitution)
Aromatic Ring C=C Stretch1580, 1450Medium; Often overlaps with NO₂
Aliphatic C-H Stretch2830 – 2950Medium; Distinct from aromatic C-H
Aryl Halide C-I Stretch500 – 600Weak; Found in the fingerprint region

Reference data adapted from[1].

Part 2: Mechanistic Comparison of FTIR Modalities

To characterize this compound accurately, researchers must choose between two primary sampling methods. Understanding the physics behind these methods is crucial for interpreting the resulting spectra.

Attenuated Total Reflectance (ATR-FTIR)

The Mechanism: ATR relies on the phenomenon of total internal reflection. When the IR beam hits a high-refractive-index crystal (like Diamond or ZnSe) at an angle greater than the critical angle, it reflects internally. However, an electrical component of the light, known as the evanescent wave , protrudes slightly beyond the crystal surface and into the sample[2]. The Causality: The penetration depth ( dp​ ) of this wave is typically only 1–2 µm and is directly proportional to the wavelength of the IR light[3].

  • Advantage for this compound: ATR requires zero sample preparation, meaning the crystalline structure of 2-Iodo-1,3-dimethoxy-4-nitrobenzene is preserved. It is ideal for polymorph screening.

  • Caveat: Because penetration depth increases at lower wavenumbers, the C–I stretch (~500 cm⁻¹) will appear artificially stronger relative to the C–H stretches (~3000 cm⁻¹) compared to a transmission spectrum. Modern software requires an "ATR Correction" algorithm to normalize this[4].

Transmission FTIR (KBr Pellet)

The Mechanism: This is a bulk analysis technique governed by the Beer-Lambert law. The sample is diluted (typically 1% by weight) in an IR-transparent alkali halide matrix, usually Potassium Bromide (KBr), and fused into a solid disc under immense pressure (8–10 tons)[5]. The Causality: While this provides excellent, mathematically linear peak intensities, it introduces severe chemical risks for halogenated nitroaromatics.

  • Moisture Artifacts: KBr is highly hygroscopic. If the KBr absorbs atmospheric moisture, a massive, broad O–H stretching band will appear at ~3200–3400 cm⁻¹, completely obscuring the weak aromatic C–H bands of our tetrasubstituted compound[6].

  • Ion-Exchange Risk: Under 10 tons of pressure, the KBr lattice undergoes plastic deformation. In this high-energy state, the iodine atom on the aromatic ring can theoretically undergo halogen exchange with the bromide ions, shifting the fingerprint region and invalidating the spectrum[6].

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, experimental protocols must be self-validating. Below are the optimized workflows for both modalities.

Protocol A: ATR-FTIR (Diamond Crystal) Analysis
  • Background Validation: Clean the diamond crystal with isopropanol. Run a background scan (air). Validation Check: The background must show no residual peaks from previous samples; the baseline should be flat at 100% transmittance.

  • Sample Application: Place ~2–5 mg of 2-Iodo-1,3-dimethoxy-4-nitrobenzene directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only extends ~1-2 µm; intimate optical contact is mandatory to prevent a weak, noisy spectrum.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans). Apply ATR-correction software to normalize peak intensities.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate bound water[7]. Store in a desiccator.

  • Milling: In an agate mortar, mix 1–2 mg of the compound with 150 mg of dry KBr. Grind gently for 1–2 minutes. Causality: The particle size must be reduced to <2 µm (smaller than the IR wavelength) to prevent the Christiansen effect (anomalous scattering)[5].

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then apply 8–10 tons of pressure for 2 minutes.

  • Data Acquisition: Place the translucent pellet in the transmission holder. Validation Check: If the baseline of the resulting spectrum slopes downward at higher wavenumbers, the grinding was insufficient, and light is scattering. Discard and remake the pellet.

Part 4: Performance & Decision Matrix

Table 2: Modality Performance Comparison
MetricATR-FTIR (Diamond)Transmission (KBr Pellet)
Sample Prep Time < 1 minute5 – 10 minutes
Spectral Resolution High (Relative intensities vary by λ )High (Linear Beer-Lambert relationship)
Artifact Risks Low (Anomalous dispersion possible)High (Moisture absorption, Ion-exchange)
Trace Sensitivity Low (Surface-level, 1-2 µm penetration)High (Bulk analysis of the entire pellet)
Destructive? No (Sample can be recovered)Yes (Sample is fused into a salt matrix)

Part 5: Workflow Visualization

FTIR_Workflow Start Sample: 2-Iodo-1,3-dimethoxy-4-nitrobenzene Decision Moisture Sensitive or Polymorph Screening? Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR Yes KBr Transmission (KBr Pellet) Decision->KBr No (Trace Analysis) ATR_P1 Apply direct to crystal (No Prep) ATR->ATR_P1 KBr_P1 Grind with dry KBr (1:100 ratio, <2 µm) KBr->KBr_P1 ATR_P2 Apply uniform pressure (Ensure contact) ATR_P1->ATR_P2 Validate Spectral Validation (Check baseline & peaks) ATR_P2->Validate KBr_P2 Press at 8-10 tons under vacuum KBr_P1->KBr_P2 KBr_P2->Validate

Figure 1: Decision matrix and experimental workflow for FTIR sampling of halogenated nitroaromatics.

References

  • AZoM. "How is Potassium Bromide Used in Infrared Spectroscopy?" AZoM Materials.[Link]

  • Shimadzu Analytical & Measuring Instruments. "KBr Pellet Method." Shimadzu Technical Support.[Link]

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Knowledge Base.[Link]

  • Kintek Solution. "What Are The Key Steps In Preparing A KBr Pellet For IR Spectroscopy? Master Solid Sample Analysis." Kintek Press.[Link]

  • National Institutes of Health (PMC). "Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts." Catalysts.[Link]

Sources

Comparative

cross-coupling efficiency of 2-Iodo-1,3-dimethoxy-4-nitrobenzene compared to other iodoarenes

Executive Summary & The Steric Challenge In the realm of transition-metal-catalyzed cross-coupling, the efficiency of the transformation is heavily dictated by the steric and electronic microenvironment of the aryl halid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Steric Challenge

In the realm of transition-metal-catalyzed cross-coupling, the efficiency of the transformation is heavily dictated by the steric and electronic microenvironment of the aryl halide. 2-Iodo-1,3-dimethoxy-4-nitrobenzene represents a benchmark of extreme synthetic difficulty[1]. Featuring a di-ortho substitution pattern (two methoxy groups flanking the iodine) and a meta-nitro group, this molecule presents a formidable barrier to standard palladium, nickel, and copper catalysts.

This guide objectively compares the cross-coupling efficiency of 2-Iodo-1,3-dimethoxy-4-nitrobenzene against other standard and hindered iodoarenes. By analyzing the causality behind catalytic bottlenecks, we provide researchers with the mechanistic insights and self-validating protocols required to successfully functionalize highly encumbered substrates[2].

Structural and Electronic Profiling: The Causality of Inefficiency

To understand why 2-Iodo-1,3-dimethoxy-4-nitrobenzene is notoriously difficult to couple, we must deconstruct its structural and electronic profile compared to standard iodoarenes:

  • The "Steric Wall" (Di-ortho Substitution): The iodine atom at position 2 is flanked by bulky methoxy groups at positions 1 and 3. This creates a severe steric clash that physically restricts the trajectory of the incoming low-valent metal complex (e.g., Pd(0)L_n), drastically raising the activation energy required for oxidative addition[2].

  • Electronic Deactivation via Resonance: Despite the presence of a strongly electron-withdrawing nitro group at position 4, its meta relationship to the iodine means it exerts only an inductive pull. Conversely, the two ortho-methoxy groups donate significant electron density directly into the C–I bond via resonance. Electron-rich C–X bonds are highly resistant to oxidative addition because the metal center struggles to donate electron density into the already populated C–X antibonding orbital[3].

  • Transmetalation Retardation: Even if oxidative addition is achieved, the resulting Pd(II) complex is so sterically congested that the subsequent transmetalation step (e.g., with a bulky boronic acid) becomes the new rate-limiting bottleneck[4].

Quantitative Comparison of Cross-Coupling Efficiencies

The table below synthesizes the relative Suzuki-Miyaura cross-coupling efficiencies of various iodoarenes, highlighting the precipitous drop in yield when transitioning to di-ortho substituted systems without specialized ligands.

Iodoarene SubstrateSteric HindranceElectronic Nature of C–I BondYield (Standard Pd(PPh₃)₄, 80°C)Yield (Advanced Pd-PEPPSI-IPr, 90°C)Primary Catalytic Bottleneck
Iodobenzene NoneNeutral>95%>95%None
2-Iodoanisole Moderate (Mono-ortho)Electron-rich75–80%>95%Slow Oxidative Addition
1-Iodo-2-nitrobenzene Moderate (Mono-ortho)Electron-deficient>90%>95%None (Fast OA)
2-Iodo-1,3-dimethoxybenzene High (Di-ortho)Highly Electron-rich<20%80–85%Severe Steric Clash[2]
2-Iodo-1,3-dimethoxy-4-nitrobenzene Very High (Di-ortho + meta-NO₂) Mixed (Resonance-rich, Inductive-poor) <10% 70–75% OA & Transmetalation

Mechanistic Logic & Ligand Design

Standard phosphine ligands (like PPh₃) fail against 2-Iodo-1,3-dimethoxy-4-nitrobenzene because they are neither electron-rich enough to force oxidative addition nor bulky enough to promote reductive elimination.

To overcome this, state-of-the-art protocols utilize N-heterocyclic carbenes (NHCs) or bulky biaryl phosphorinane ligands[4]. For instance, the PEPPSI-IPr catalyst features a highly electron-donating NHC ligand that enriches the Pd center, facilitating insertion into the deactivated C–I bond. Simultaneously, the massive steric bulk of the diisopropylphenyl groups on the NHC forces the intermediate complexes into geometries that accelerate reductive elimination, preventing catalyst trapping[2]. Similar principles apply to base-metal catalysis, where specialized pyrrole-ol ligands are required to force Cu-catalyzed C–N couplings of sterically hindered partners[5].

Pathway Substrate 2-Iodo-1,3-dimethoxy- 4-nitrobenzene OA Oxidative Addition (High Barrier) Substrate->OA Pd_Cat Pd(0)-NHC Catalyst (e.g., PEPPSI-IPr) Pd_Cat->OA TM Transmetalation (Boronic Acid) OA->TM Slow due to di-ortho methoxy RE Reductive Elimination (Sterically Driven) TM->RE RE->Pd_Cat Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Mechanistic pathway of Pd-catalyzed cross-coupling for di-ortho-substituted iodoarenes.

Self-Validating Experimental Protocol

The following protocol details the Suzuki-Miyaura coupling of 2-Iodo-1,3-dimethoxy-4-nitrobenzene with phenylboronic acid. Every step is designed as a self-validating system, ensuring that the chemical causality dictates the physical actions.

Methodology: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling

Step 1: Reagent Assembly (Glovebox Setup)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-Iodo-1,3-dimethoxy-4-nitrobenzene (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol), and Pd-PEPPSI-IPr (5 mol%).

  • Causality: While PEPPSI-IPr is bench-stable, the highly sluggish nature of this specific oxidative addition means the catalyst will spend extended time in vulnerable intermediate states. Rigorous exclusion of oxygen prevents premature oxidation of the Pd(0) active species and suppresses oxidative homocoupling of the boronic acid.

Step 2: Solvent Addition

  • Action: Add 5.0 mL of anhydrous, degassed 1,4-dioxane to the flask. Seal the flask and remove it from the glovebox.

  • Causality: 1,4-Dioxane is selected over standard solvents like THF or toluene because its higher boiling point (101 °C) allows for the intense thermal activation required to overcome the extreme steric barrier of the di-ortho methoxy groups.

Step 3: Thermal Activation

  • Action: Stir the reaction mixture vigorously at 90 °C for 18 hours.

  • Causality: The reaction must be run longer than standard couplings (which typically take 2–4 hours). The di-ortho substitution severely retards the transmetalation step; premature quenching will result in high recovery of unreacted starting material.

Step 4: Quench and Filtration

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Causality: The Celite pad effectively traps the heterogeneous inorganic base (K₂CO₃) and any precipitated palladium black, halting the reaction and preventing emulsion formation during aqueous workup.

Step 5: Isolation

  • Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Causality: The differing polarities of the unreacted nitroarene, the boronic acid byproducts, and the target biaryl product allow for clean separation on silica.

Workflow Step1 1. Reagent Assembly Glovebox: Substrate, Boronic Acid, Base, Pd-PEPPSI-IPr Step2 2. Solvent Addition Degassed 1,4-Dioxane (Ensures homogeneity & high temp) Step1->Step2 Step3 3. Thermal Activation 90°C for 18h (Overcomes steric OA barrier) Step2->Step3 Step4 4. Quench & Filtration Cool to RT, Celite filtration (Removes Pd black & salts) Step3->Step4 Step5 5. Isolation Flash Chromatography (Yields pure biaryl) Step4->Step5

Self-validating experimental workflow for coupling sterically hindered iodoarenes.

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Validation

Unambiguous Structural Elucidation of Highly Substituted Arenes: Single Crystal XRD vs. Alternative Modalities for 2-Iodo-1,3-dimethoxy-4-nitrobenzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary In the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, confirming the exact regiochemistry of highly substituted benzene intermediates is a persistent analytical bottleneck. A prime example is 2-Iodo-1,3-dimethoxy-4-nitrobenzene , an intermediate typically isolated as a yellowish powder during the synthesis of functionalized quinolines[1]. Because it is a tetrasubstituted arene, traditional spectroscopic methods often yield ambiguous results due to the lack of adjacent protons.

As an Application Scientist, I frequently see development timelines stall when teams rely on inferential data (like 1D NMR) to assign positional isomers. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, demonstrating why SC-XRD remains the gold standard for absolute structural validation. We will break down the causality behind the crystallographic workflow and provide a self-validating experimental protocol.

The Analytical Challenge: Regiochemistry in Tetrasubstituted Arenes

When synthesizing 2-Iodo-1,3-dimethoxy-4-nitrobenzene, the core analytical question is: Are the iodine, nitro, and methoxy groups exactly where we think they are?

  • The NMR Limitation: In a tetrasubstituted benzene, only two aromatic protons remain (at positions 5 and 6). While they will couple to each other (producing an ortho-coupling doublet system, J≈8−9 Hz), this coupling pattern only proves the protons are adjacent. It does not definitively prove the relative positioning of the heavy substituents (-I, -NO 2​ , -OCH 3​ ) around the rest of the ring. 2D NMR (HMBC/NOESY) can attempt to bridge this gap, but overlapping methoxy signals and the lack of proton handles near the iodine atom often leave room for doubt.

  • The Mass Spectrometry Limitation: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass and formula ( C8​H8​INO4​ ), but it is entirely blind to positional isomerism.

To resolve this ambiguity, we must map the electron density directly in 3D space.

DecisionLogic Start Structural Ambiguity in Tetrasubstituted Benzene? Q1 Are there enough adjacent protons for 2D NMR? Start->Q1 NMR 1D/2D NMR (Routine Assignment) Q1->NMR Yes Q2 Can suitable single crystals be grown? Q1->Q2 No SCXRD Single Crystal XRD (Absolute Connectivity) Q2->SCXRD Yes PXRD Powder XRD & MS (Microcrystalline Analysis) Q2->PXRD No

Fig 1: Analytical modality decision matrix for highly substituted arenes.

Comparative Modality Analysis

To objectively evaluate the best approach for structural validation, we must compare the primary analytical modalities across key performance metrics.

Analytical ModalityPrimary OutputRegiochemical CertaintySample RequirementData Acquisition TimeKey Limitation
Single Crystal XRD 3D Electron Density MapAbsolute (Unambiguous) ~0.1 mg (Single Crystal)2 - 12 HoursRequires high-quality, diffractable single crystals.
1D/2D NMR (NOESY/HMBC) Nuclear Spin InteractionsModerate to High5 - 10 mg (Solution)1 - 4 HoursSignal overlap; limited by the lack of adjacent protons.
Powder XRD (PXRD) Bulk Phase FingerprintLow (Without Rietveld)10 - 50 mg (Powder)10 - 30 MinsCannot easily solve de novo structures of complex organics.
High-Resolution MS Exact Mass & FormulaNone< 0.1 mg< 5 MinsCannot distinguish between positional isomers.

Verdict: While NMR and HRMS are excellent for routine batch monitoring, SC-XRD is the only modality that provides absolute, mathematically verifiable 3D connectivity for complex tetrasubstituted intermediates.

Experimental Workflow: SC-XRD Protocol

A robust SC-XRD experiment is a self-validating system. If the protocol is executed correctly, the final mathematical refinement will objectively prove the structure.

Step-by-Step Methodology
  • Crystallization (Vapor Diffusion):

    • Action: Dissolve 10 mg of the yellowish 2-Iodo-1,3-dimethoxy-4-nitrobenzene powder[1] in a minimum volume of ethyl acetate (solvent). Carefully layer hexanes (anti-solvent) on top in a sealed vial.

    • Causality: The slow diffusion of the non-polar hexane into the ethyl acetate gradually lowers the dielectric constant of the medium. This slow kinetic process favors the nucleation of a few high-quality single crystals rather than rapid amorphous precipitation.

  • Crystal Harvesting & Mounting:

    • Action: Under a polarized light microscope, select a block-like crystal that extinguishes light uniformly (indicating a single domain). Mount it on a MiTeGen loop using paratone oil.

  • Data Collection:

    • Action: Transfer the loop to the diffractometer goniometer. Cool the sample to 100 K using a nitrogen cryostream. Collect data using Cu K α ( λ=1.5406 Å) or Mo K α radiation[2].

    • Causality: Cooling to 100 K minimizes the thermal vibration of the atoms (Debye-Waller factor), significantly improving the resolution of high-angle diffraction spots.

  • Absorption Correction:

    • Action: Apply a multi-scan or analytical absorption correction during data integration.

    • Causality: Iodine is a heavy atom ( Z=53 ) with a massive X-ray absorption cross-section. Without strict absorption correction, the resulting electron density map will contain severe rippling artifacts, masking the lighter carbon and oxygen atoms.

  • Structure Solution & Refinement:

    • Action: Solve the phase problem using dual-space or Patterson methods. Refine the structure using full-matrix least-squares on F2 (e.g., via SHELXL).

SCXRD_Workflow A Sample Preparation (Yellowish Powder) B Crystallization (Vapor Diffusion) A->B C Crystal Harvesting & Cryo-Mounting B->C D X-Ray Data Collection (Cu/Mo Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Heavy Atom Phasing) E->F G Anisotropic Refinement (Least Squares) F->G H Validation (CheckCIF & R-factor) G->H

Fig 2: Step-by-step Single Crystal XRD workflow for structural elucidation.

Mechanistic Insights: The Crystallographic Advantage

Beyond simple connectivity, SC-XRD provides profound mechanistic insights into the molecule's behavior that alternative modalities cannot capture.

The Heavy Atom Effect: In X-ray crystallography, the scattering power of an atom is proportional to its atomic number ( Z ). The iodine atom ( Z=53 ) acts as a massive beacon in the electron density map. This makes solving the "phase problem" (the fundamental mathematical hurdle in crystallography) trivial via Patterson methods, ensuring a highly reliable initial structural model.

Steric Hindrance and Nitro Group Torsion: In highly substituted nitrobenzenes, steric hindrance from adjacent groups (such as the methoxy group at position 3) forces the nitro group to twist out of coplanarity with the benzene ring[3]. This distortion alters the C-N bond length and reduces the resonance overlap (aromaticity) of the ring[3]. While NMR can only infer this electronic shift, SC-XRD directly measures the exact torsion angle, providing critical data for understanding the molecule's downstream reactivity in coupling reactions.

Self-Validating Systems in Crystallography

A core tenet of scientific trustworthiness is that analytical protocols must be self-validating. SC-XRD achieves this through rigorous mathematical refinement metrics:

  • The R1 Factor: This value measures the agreement between the observed diffraction pattern ( Fo​ ) and the theoretical pattern calculated from your proposed model ( Fc​ ). A correct, high-quality structure for a molecule like 2-Iodo-1,3-dimethoxy-4-nitrobenzene will yield an R1<0.05 (5%). If the regiochemistry is assigned incorrectly, the R1 value will refuse to drop to acceptable levels.

  • Goodness-of-Fit (GoF): This metric accounts for the number of parameters used in the refinement. A valid structure will have a GoF converging near 1.0 .

  • CheckCIF Validation: Before publication or internal finalization, the structural data (.cif file) is run through the IUCr's CheckCIF algorithm. This automated system flags missing symmetry, void spaces, or unassigned electron density. A structure returning zero A-level or B-level alerts is objectively verified.

References

  • Patent Application Publication US 2011/0105329 A1 (Details the synthesis and isolation of 2-Iodo-1,3-dimethoxy-4-nitrobenzene as a yellowish powder). Googleapis / USPTO.
  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI (Crystals).
  • Aqueous-Phase Reduction of Nitrobenzene Enabled by a Symmetry-Disrupted Fe Single-Atom Catalyst Featuring Phosphorus Coordination. ACS Applied Materials & Interfaces.

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-1,3-dimethoxy-4-nitrobenzene proper disposal procedures

This guide provides authoritative, step-by-step protocols for the safe management, accumulation, and disposal of 2-Iodo-1,3-dimethoxy-4-nitrobenzene in a professional laboratory setting. As a halogenated nitroaromatic co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides authoritative, step-by-step protocols for the safe management, accumulation, and disposal of 2-Iodo-1,3-dimethoxy-4-nitrobenzene in a professional laboratory setting.

As a halogenated nitroaromatic compound, 2-Iodo-1,3-dimethoxy-4-nitrobenzene presents specific regulatory and chemical compatibility challenges. Under the Resource Conservation and Recovery Act (RCRA), laboratories are responsible for hazardous waste from "cradle to grave"[1]. This protocol is grounded in the National Research Council's Prudent Practices in the Laboratory and standard Environmental Protection Agency (EPA) guidelines[2][3].

Chemical Characterization & Disposal Causality

To design an effective waste management plan, researchers must first understand the structural implications of the waste material[3]. 2-Iodo-1,3-dimethoxy-4-nitrobenzene contains two critical functional groups that dictate its disposal pathway:

  • The Halogen (Iodine): The presence of iodine classifies any solution containing this compound as Halogenated Organic Waste . During professional disposal, halogenated wastes must undergo high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the acidic halogen gases (e.g., hydrogen iodide) produced during combustion[4]. Mixing halogenated compounds with non-halogenated solvents forces the entire mixture to be treated as halogenated, significantly increasing institutional disposal costs[5].

  • The Nitro Group: Nitroaromatics are inherently energy-rich and can act as oxidizing agents. Consequently, waste containing this compound must strictly be segregated from strong reducing agents, hydrides, and concentrated alkalis to prevent exothermic reactions or pressure buildup in sealed waste containers.

Waste Segregation and Accumulation Protocol

The overriding principle of laboratory safety is that no experiment should begin until a disposal plan is established[3]. Do not attempt to chemically neutralize or destroy this compound in-house unless permitted as a Treatment, Storage, and Disposal Facility (TSDF); instead, follow these accumulation steps for EHS transfer.

Step 1: Stream Identification and Segregation
  • Solid Waste: Pure unwanted powder, contaminated filter paper, and disposable PPE must be collected in a dedicated, puncture-proof solid hazardous waste container (e.g., wide-mouth HDPE jar).

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., ethyl acetate or dichloromethane), the entire solution must be directed into a Halogenated Solvent Waste carboy[5][6].

  • Critical Rule: Never discharge this compound or its solutions into the sanitary sewer[5].

Step 2: Satellite Accumulation Area (SAA) Management

Regulations define the temporary storage of waste at the point of generation as an SAA[6].

  • Containment: Store waste in compatible containers (glass or high-density polyethylene) with tightly closed, leak-proof caps. Funnels must not be left in open carboys.

  • Secondary Containment: Place all waste carboys in secondary containment bins to capture potential spills.

  • Volume Limits: An SAA may accumulate a maximum of 55 gallons of standard hazardous waste. Once this limit is reached, the waste must be transferred to a central accumulation area within 3 days[5][6].

Step 3: Documentation and Labeling
  • Labeling: The container must prominently display the words "Hazardous Waste" [7].

  • Constituent Tracking: Maintain a continuous container log. List "2-Iodo-1,3-dimethoxy-4-nitrobenzene" explicitly, along with any solvents used. Do not use abbreviations or chemical formulas (e.g., do not write "C8H8INO4"), as EHS and TSDF personnel rely on clear nomenclature for safe processing[7].

Quantitative Data: Segregation & Compatibility Matrix

Waste Stream CategoryPrimary ConstituentsPermitted StorageIncompatible Materials (DO NOT MIX)Disposal Pathway
Halogenated Liquid 2-Iodo-1,3-dimethoxy-4-nitrobenzene, DCM, ChloroformHDPE Carboy or GlassStrong bases, reducing agents, alkali metalsRotary Kiln Incineration[4]
Solid Hazardous Pure compound, contaminated silica gel, PPEWide-mouth HDPELiquid wastes, reactive metalsSolidification / Incineration[4]
Non-Halogenated Acetone, Hexane, EthanolHDPE CarboyAny halogenated compound (increases cost)[5]Fuel Blending / Recovery[6]

Operational Workflow for Waste Management

The following diagram illustrates the self-validating decision tree for the disposal of 2-Iodo-1,3-dimethoxy-4-nitrobenzene, ensuring compliance from generation to final EHS pickup.

G Start Waste Generation: 2-Iodo-1,3-dimethoxy-4-nitrobenzene State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Solvent Waste Carboy Liquid->Halogenated SAA Satellite Accumulation Area (SAA) Secondary Containment & Log SolidBin->SAA Halogenated->SAA Label Labeling: "Hazardous Waste" + Full Name SAA->Label EHS EHS Pickup & TSDF Transfer (High-Temp Incineration) Label->EHS

Workflow for the segregation, accumulation, and professional disposal of halogenated nitroaromatics.

References

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Academies Press. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-1,3-dimethoxy-4-nitrobenzene

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling highly functionalized, reactive intermediates like 2-Iodo-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling highly functionalized, reactive intermediates like 2-Iodo-1,3-dimethoxy-4-nitrobenzene (CAS: 1300014-97-4) , understanding why a safety protocol exists is the only way to ensure absolute operational integrity.

This compound is a highly specialized halogenated nitroaromatic, frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) for advanced drug development and agrochemical synthesis[1]. Because it contains an iodine atom, two electron-donating methoxy groups, and a strongly electron-withdrawing nitro group, it presents unique physicochemical hazards that demand rigorous handling procedures.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and operational logistics for this chemical.

Mechanistic Toxicology: The "Why" Behind the Hazards

To design an effective PPE strategy, we must first understand the molecular behavior of the threat.

Dermal Penetration & Methemoglobinemia Halogenated nitrobenzenes are highly lipophilic[2]. If the powder or a solvated form contacts unprotected skin, it rapidly breaches the lipid-rich stratum corneum and enters systemic circulation[3]. Once absorbed, the nitro group undergoes enzymatic reduction in the liver. These reactive metabolites oxidize the ferrous iron ( Fe2+ ) in your hemoglobin to the ferric state ( Fe3+ ), producing methemoglobin. This physically prevents the blood from binding and transporting oxygen, leading to rapid tissue hypoxia and cyanosis (blueing of the skin)[3].

Photolytic Degradation The carbon-iodine (C-I) bond on the aromatic ring is relatively weak. Upon prolonged exposure to ambient ultraviolet (UV) light, this bond can undergo homolytic cleavage, generating reactive iodine radicals and potentially evolving corrosive hydrogen iodide (HI) gas over time.

Toxicology A 2-Iodo-1,3-dimethoxy- 4-nitrobenzene B Dermal/Inhalation Exposure A->B C Systemic Circulation (High Lipophilicity) B->C D Nitro Group Reduction (Enzymatic) C->D E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E F Methemoglobinemia & Tissue Hypoxia E->F

Mechanistic pathway of halogenated nitrobenzene toxicity leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in chemical research is that standard disposable nitrile gloves provide universal protection. They do not.

Because 2-Iodo-1,3-dimethoxy-4-nitrobenzene is highly lipophilic, it acts as a solvent against standard nitrile matrices. If the chemical is dissolved in an organic solvent (e.g., 1,4-dioxane, dichloromethane), it will swell the nitrile polymer and permeate to your skin in minutes[4].

Quantitative Glove Permeation Data for Nitroaromatics

Data extrapolated from standardized EPA/ASTM F739 permeation testing for nitrobenzene derivatives[4].

Glove MaterialBreakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber (14 mil) > 8 HoursExcellentPrimary Choice for handling liquid solutions.
Laminate (Silver Shield) > 8 HoursExcellentPrimary Choice (Wear as an under-glove).
Neoprene ~ 1 HourFairAcceptable for brief splash protection only.
Nitrile (Standard 4 mil) < 10 MinutesPoorNOT Recommended for solvated handling.
Comprehensive PPE Requirements
  • Hand Protection: When handling the pure dry powder, double-gloving with heavy-duty nitrile (8 mil) is acceptable provided gloves are changed immediately upon contamination. When handling the compound in solution, you must wear Butyl rubber gloves or a Laminate (Silver Shield) inner glove beneath a nitrile outer glove for dexterity.

  • Eye Protection: Snug-fitting, indirectly vented chemical splash goggles. Safety glasses with side shields are insufficient due to the severe ocular toxicity of nitroaromatics.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure. If handling large volumes (>500 mL) of solvated material, a chemical-resistant butyl or neoprene apron is required.

  • Respiratory Protection: All manipulations must be performed inside a certified Class II chemical fume hood.

Standard Operating Procedure: Experimental Workflow

This protocol outlines the safe handling and transfer of 2-Iodo-1,3-dimethoxy-4-nitrobenzene for a standard palladium-catalyzed Suzuki cross-coupling reaction[1]. Every step is designed to be a self-validating system to prevent exposure.

Step 1: Environmental & Equipment Preparation

  • Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Wrap the receiving reaction flask in aluminum foil. Rationale: This prevents the photolytic degradation of the C-I bond prior to the addition of the palladium catalyst.

  • Purge the reaction vessel with inert gas (Argon or Nitrogen) for 10 minutes.

Step 2: Static-Free Weighing

  • Nitroaromatic powders can hold static charges, causing them to aerosolize when a spatula is introduced. Wipe the exterior of your weighing boat and spatula with a static-reducing cloth.

  • Tare the weighing boat on an analytical balance located inside the fume hood.

  • Carefully dispense the required mass (e.g., 0.5 g, 1.62 mmol)[1].

Step 3: Quantitative Transfer & Solvation

  • Transfer the solid directly into the foil-wrapped reaction flask.

  • Instead of tapping the boat (which creates airborne dust), use your reaction solvent (e.g., a mixture of 1,4-dioxane/acetonitrile/water) to rinse the weighing boat directly into the flask[1]. Rationale: This ensures 100% quantitative transfer of the reagent while simultaneously suppressing any dust generation.

Step 4: Reaction Execution

  • Add your coupling partner (e.g., 2-tolylboronic acid), base ( K2​CO3​ ), and catalyst ( Pd(dppf)Cl2​ )[1].

  • Seal the system, ensure the condenser is active, and initiate heating under a strict inert atmosphere.

Step 5: Immediate Decontamination

  • Wipe down the balance pan, spatulas, and fume hood sash with a Kimwipe dampened with isopropanol or acetone.

  • Dispose of the contaminated Kimwipe immediately into the designated halogenated solid waste container.

Workflow S1 Fume Hood Prep & Light Shielding S2 Don Butyl/Laminate Gloves & PPE S1->S2 S3 Static-Free Weighing S2->S3 S4 Solvent-Rinse Quantitative Transfer S3->S4 S5 Decontamination & Halogenated Waste S4->S5

Standard operating workflow for handling highly toxic, photosensitive halogenated nitroaromatics.

Waste Management and Disposal Logistics

Because this compound contains both halogens (Iodine) and nitrogen oxides (Nitro group), improper disposal can lead to catastrophic environmental and safety failures, including the generation of explosive compounds or highly toxic dioxins during incineration.

  • Solid Waste: All contaminated weighing paper, Kimwipes, and disposable gloves must be segregated into a clearly labeled "Toxic Halogenated Organic Solid Waste" drum. Do not mix with general lab trash.

  • Liquid Waste: Reaction filtrates, aqueous workup layers, and solvent washes must be deposited into a "Halogenated Organic Liquid Waste" carboy.

  • Critical Incompatibility: Never mix nitroaromatic waste with concentrated nitric acid, strong reducing agents, or heavy metal waste streams outside of the controlled catalytic process, as this can trigger exothermic runaway reactions.

References

  • US Patent Application Publication: Compounds Having Herbicidal Action (US 2011/0105329 A1). Google Patents.
  • Hand Protection Chemical Resistance Guide. United States Environmental Protection Agency (EPA) OSC Response.
  • SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. Organisation for Economic Co-operation and Development (OECD).
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI.

Sources

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